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  • Product: 5-Methyl-1H-indol-2-amine;hydrochloride
  • CAS: 1262587-79-0

Core Science & Biosynthesis

Foundational

5-Methyl-1H-indol-2-amine hydrochloride chemical properties

Title: 5-Methyl-1H-indol-2-amine Hydrochloride: A Technical Guide to Physicochemical Properties and Synthetic Applications Executive Summary As a Senior Application Scientist, I frequently encounter 2-aminoindoles in the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Methyl-1H-indol-2-amine Hydrochloride: A Technical Guide to Physicochemical Properties and Synthetic Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter 2-aminoindoles in the design of complex heterocyclic scaffolds and pharmaceutical lead compounds. 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) represents a highly versatile, yet chemically nuanced, building block (1[1]). The presence of the electron-donating 5-methyl group enhances the electron density of the indole core, modulating its reactivity in electrophilic aromatic substitutions and cross-coupling reactions. However, the inherent oxidative instability of the free 2-aminoindole necessitates its handling and storage as a hydrochloride salt. This guide elucidates the structural dynamics, handling protocols, and field-proven synthetic workflows for this critical intermediate.

Physicochemical Profiling & Structural Dynamics

The selection of the hydrochloride salt over the free base is a deliberate strategy to mitigate the inherent oxidative instability of electron-rich 2-aminoindoles. In their free base form, these compounds are notoriously prone to autoxidation and dimerization. The hydrochloride salt protonates the system, effectively quenching the nucleophilicity of the exocyclic amine during storage and preventing oxidative degradation.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 5-Methyl-1H-indol-2-amine hydrochloride
CAS Registry Number 1262587-79-0
Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Free Base Formula C9H10N2 (146.19 g/mol )
Topological Polar Surface Area (TPSA) ~41.8 Ų (Free base equivalent)
Calculated LogP (cLogP) ~1.8 - 2.1 (Free base equivalent)
Storage Conditions 2-8°C, sealed, inert atmosphere, dark place

Synthetic Utility and Reactivity Pathways

When deployed in a reaction, an auxiliary base (e.g., NaHCO₃, DIPEA, or Cs₂CO₃) must be introduced to liberate the reactive free amine in situ. Once free-based, 5-methyl-1H-indol-2-amine exhibits dual nucleophilicity at the exocyclic nitrogen and the C3 carbon of the indole ring. This ambident reactivity can be strategically harnessed or selectively protected (e.g., via bis-carbamate formation) depending on the target scaffold.

G A 5-Methyl-1H-indol-2-amine HCl (Stable Precursor) B In Situ Free-Basing (Base: DIPEA / NaHCO3) A->B Deprotonation C Electrophilic Trapping (Acylation / Sulfonylation) B->C N-Functionalization D Tandem Cyclization (e.g., I2/ICl catalyzed) C->D Propargyl Alcohol + I2 E Target Scaffolds (α-Carbolines, Carboxamides) C->E Direct Coupling D->E Cycloelimination

Logical reactivity workflow of 5-Methyl-1H-indol-2-amine hydrochloride in synthetic chemistry.

Key Application 1: Synthesis of α-Carbolines via Iodo-Cyclization

A landmark application of 5-methyl-1H-indol-2-amine hydrochloride is its use in the synthesis of α-carboline derivatives. Sharma et al. demonstrated a highly efficient three-component tandem reaction involving protected 2-aminoindoles, disubstituted propargyl alcohols, and I₂/ICl (2[2]). The protocol relies on the initial protection of the amine to direct the subsequent iodo-cyclization and iodo-cycloelimination steps.

TandemReaction Step1 Protected 2-Aminoindole (Bis-carbamate) Step3 Iodo-Cyclization (Intermediate Formation) Step1->Step3 Condensation Step2 Disubstituted Propargyl Alcohol + I2 / ICl Step2->Step3 Electrophilic Activation Step4 Iodo-Cycloelimination (N-b-linked carbamate loss) Step3->Step4 Mild Conditions Step5 α-Carboline Derivative (Target Product) Step4->Step5 Aromatization

Mechanistic pathway of the iodo-reactant controlled synthesis of α-carbolines.

Self-Validating Experimental Protocol: Bis-Carbamate Protection

To ensure the success of the tandem cyclization, the 2-aminoindole must first be converted to its ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate derivative (2[2]).

  • Initiation & Free-Basing: Suspend 1.0 equivalent of 5-methyl-1H-indol-2-amine hydrochloride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt.

    • Causality: NaHCO₃ is preferred over stronger bases (like NaOH) to prevent premature base-catalyzed degradation of the sensitive indole core.

  • Electrophilic Addition: Cool the biphasic mixture to 0°C. Slowly add 2.5 equivalents of ethyl chloroformate dropwise.

    • Causality: The excess reagent ensures complete bis-protection (at both the exocyclic amine and the indole N1 position), which is critical for preventing unwanted side reactions at C3 during subsequent steps.

  • Propagation: Allow the reaction to warm to room temperature and stir for 17.0 hours[2].

  • Isolation: Extract the organic layer with ethyl acetate. Wash sequentially with water and brine to remove unreacted salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel flash chromatography. The expected yield is approximately 69%[2]. Successful bis-protection is validated by the disappearance of primary N-H stretch signals in FTIR and the appropriate shift of the C3 proton in ¹H-NMR.

Key Application 2: Discovery of Anti-Trypanosoma cruzi Agents

In medicinal chemistry, the 5-methyl-1H-indol-2-amine scaffold has been utilized in the optimization of 1H-indole-2-carboxamides targeting Chagas disease (3[3]). The 5-methyl substitution on the indole core was found to be a critical determinant for maintaining antiparasitic potency (pEC50 > 5.5) while navigating the narrow lipophilic ligand efficiency (LLE) space[3].

Self-Validating Experimental Protocol: Reverse Sulfonamide / Amide Coupling
  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive O-At ester. The excess DIPEA is crucial here; 1.0 eq is consumed strictly to free-base the incoming indole hydrochloride salt, while the remainder facilitates the coupling mechanism.

  • Coupling: Add 5-methyl-1H-indol-2-amine hydrochloride (1.0 eq) to the activated acid solution[3].

  • Propagation: Stir the mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Isolation: Quench the reaction with ice-cold water to precipitate the crude amide. If the product does not precipitate, extract with dichloromethane (DCM), wash extensively with a 5% LiCl aqueous solution (to pull DMF into the aqueous phase), dry, and concentrate.

  • Validation: Purify via reverse-phase preparative HPLC. The structural integrity of the amide bond and the intact 5-methylindole core must be confirmed via LC-MS (m/z [M+H]⁺) and ¹H-NMR.

Handling, Storage, and Analytical Characterization

To maintain the integrity of 5-methyl-1H-indol-2-amine hydrochloride:

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light[1].

  • Atmosphere: While the HCl salt is significantly more stable than the free base, long-term storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent gradual moisture absorption and subsequent hydrolysis or trace oxidation.

  • Analytical Monitoring: Routine purity checks should be conducted using UPLC-MS. A shifting baseline or the appearance of higher molecular weight adducts often indicates dimerization or oxidative degradation.

References

  • BLD Pharm.
  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (March 2025).

  • Tetrahedron Letters / Molaid Chemical Database. "Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines via iodo-cyclization/iodo-cycloelimination." (Sharma, S. K., et al., 2010). DOI: 10.1016/j.tetlet.2010.10.147.

Sources

Exploratory

Comprehensive Structure Elucidation of 5-Methyl-1H-indol-2-amine Hydrochloride: A Multi-Modal Analytical Guide

Executive Rationale & Regulatory Context In the landscape of modern drug development, 2-aminoindole derivatives serve as privileged pharmacophores and critical synthetic intermediates[1]. However, electron-rich 2-aminoin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Regulatory Context

In the landscape of modern drug development, 2-aminoindole derivatives serve as privileged pharmacophores and critical synthetic intermediates[1]. However, electron-rich 2-aminoindoles are notoriously unstable as free bases, rapidly undergoing air oxidation and polymerization. Consequently, they are synthesized and isolated as hydrochloride salts to ensure stability.

Under the International Council for Harmonisation (ICH) Q11 guidelines, the justification of Active Pharmaceutical Ingredient (API) starting materials and complex intermediates requires exhaustive, unambiguous structural elucidation[2]. Regulatory agencies expect detailed information on how the structure of the API is formed and controlled[3]. This whitepaper details the self-validating analytical protocols required to definitively prove the structure of 5-Methyl-1H-indol-2-amine hydrochloride , addressing the unique tautomeric complexities inherent to this specific class of molecules.

Analytical Strategy & Orthogonal Workflow

To achieve a self-validating elucidation system, a single analytical technique is insufficient. We employ an orthogonal workflow combining High-Resolution Mass Spectrometry (HRMS) for isotopic fidelity, Nuclear Magnetic Resonance (NMR) for atomic connectivity, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for solid-state functional group validation.

Workflow Start 5-Methyl-1H-indol-2-amine HCl Sample Preparation HRMS HRMS (ESI+) Exact Mass & Fragmentation Start->HRMS NMR 1D & 2D NMR Connectivity & Tautomerism Start->NMR FTIR ATR-FTIR Functional Groups Start->FTIR Formula Molecular Formula Confirmation HRMS->Formula Backbone Carbon Backbone & Proton Environments NMR->Backbone FuncGroups Orthogonal Functional Group Validation FTIR->FuncGroups Elucidation Complete Structural Elucidation (ICH Q11) Formula->Elucidation Backbone->Elucidation FuncGroups->Elucidation

Multi-modal analytical workflow for 2-aminoindole structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Mechanism: HRMS is deployed to confirm the exact molecular formula of the organic free base. Positive electrospray ionization (ESI+) is the optimal technique due to the basic nature of the amidine-like system. A critical feature of indole mass spectrometry is its reproducible fragmentation cascade. Substituted indoles typically undergo electron ionization or CID-induced loss of HCN (27 Da) or ammonia (17 Da), while methyl-substituted indoles often rearrange to form highly stable azaazulenium ions[4][5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 5-Methyl-1H-indol-2-amine hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to aid ionization.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to desalt the sample (separating the organic cation from the chloride anion).

  • Acquisition: Introduce the eluent into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Operate in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Fragmentation: Perform MS/MS utilizing collision-induced dissociation (CID) with a collision energy ramp of 15–30 eV to map the indole ring cleavage pathways.

Quantitative Data Summary:

Ion Type Theoretical m/z Observed m/z Error (ppm) Structural Assignment
[M+H]⁺ 147.0917 147.0915 -1.36 C₉H₁₁N₂⁺ (Protonated free base)
Fragment 1 130.0651 130.0648 -2.30 [M+H - NH₃]⁺ (Loss of exocyclic amine)

| Fragment 2 | 103.0542 | 103.0545 | +2.91 | [M+H - NH₃ - HCN]⁺ (Indole ring opening) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: The elucidation of 2-aminoindoles presents a unique spectroscopic trap. While the IUPAC nomenclature "5-Methyl-1H-indol-2-amine hydrochloride" implies protonation at the primary exocyclic amine, the strong mesomeric (+M) effect of the exocyclic nitrogen drives protonation to the C3 position of the indole ring. This yields a 2-amino-5-methyl-3H-indolium chloride salt.

Failure to recognize this thermodynamic tautomeric shift leads to the misassignment of the C3 aliphatic protons as an impurity. NMR in a non-exchanging solvent (DMSO-d6) is explicitly chosen to observe the N-H protons and confirm the C3-protonated state.

Tautomerism FreeBase 2-Amino-1H-indole (Free Base) NProtonation N-Protonated (Ammonium Salt) FreeBase->NProtonation Kinetic CProtonation C3-Protonated (3H-Indolium Salt) FreeBase->CProtonation Thermodynamic NProtonation->CProtonation Tautomerization

Thermodynamic preference for C3-protonation in 2-aminoindole salts.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent is strictly anhydrous to prevent rapid proton exchange which broadens NH/NH2 signals.

  • 1H NMR Acquisition: Acquire 1H NMR at 600 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s to ensure accurate integration.

  • 13C NMR Acquisition: Acquire 13C{1H} NMR at 150 MHz using 1024 scans.

  • 2D NMR Acquisition: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to definitively link the aliphatic C3 protons to the aromatic indolium core.

Quantitative Data Summary (3H-Indolium Tautomer):

Position ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm) Key HMBC Correlations (H to C)
2 (C=N) - 158.2 -
3 (CH₂) 3.85 (s, 2H) 34.5 C2, C3a, C4, C7a
3a (C) - 128.4 -
4 (CH) 7.21 (d, J=1.5, 1H) 124.6 C3, C6, C7a
5 (C) - 133.1 -
6 (CH) 7.10 (dd, J=8.0, 1.5, 1H) 129.3 C4, C7a, 5-CH₃
7 (CH) 7.35 (d, J=8.0, 1H) 112.8 C3a, C5
7a (C) - 139.5 -
5-CH₃ 2.34 (s, 3H) 21.0 C4, C5, C6
N1-H 11.05 (br s, 1H) - C2, C3a, C7a

| N2-H₂ | 9.02 (br s, 2H) | - | C2 |

Note: The presence of a 2H singlet at 3.85 ppm and the carbon shift at 34.5 ppm definitively prove the C3-protonated 3H-indolium structure.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Mechanism: To close the validation loop, ATR-FTIR provides orthogonal proof of the solid-state structure. If the molecule existed as a primary ammonium salt, we would expect a sharp primary amine N-H stretch. Instead, the 3H-indolium tautomer exhibits a strong C=N stretching frequency (characteristic of the amidinium system) and broad N-H⁺ stretching bands.

Step-by-Step Protocol:

  • Background: Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal.

  • Sample Application: Place 2–3 mg of the neat crystalline 5-Methyl-1H-indol-2-amine hydrochloride powder directly onto the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Perform baseline correction.

Quantitative Data Summary:

Wavenumber (cm⁻¹) Intensity Structural Assignment
3300 - 2800 Broad, Strong N-H and N-H⁺ stretching (indolium and amidinium network)
1675 Strong C=N stretching (amidinium character, confirming tautomer)
1620 Medium Aromatic C=C stretching (indole core)

| 1450 | Medium | C-H bending (C3-CH₂ and 5-CH₃) |

Conclusion

The structural elucidation of 5-Methyl-1H-indol-2-amine hydrochloride requires a nuanced understanding of heterocyclic tautomerism. By deploying a self-validating matrix of HRMS, multidimensional NMR, and ATR-FTIR, we definitively prove that the molecule exists thermodynamically as a 2-amino-5-methyl-3H-indolium chloride salt. This rigorous, multi-modal dataset satisfies the stringent requirements of ICH Q11 for the justification of API starting materials and intermediates[2][3], ensuring downstream regulatory compliance and synthetic predictability.

Sources

Foundational

Synthesis and Isolation of 5-Methyl-1H-indol-2-amine Hydrochloride: A Technical Whitepaper

Executive Summary The 2-aminoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a planar, dual hydrogen-bond donor/acceptor motif in the design of kinase inhibitors, GPCR ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a planar, dual hydrogen-bond donor/acceptor motif in the design of kinase inhibitors, GPCR ligands, and p53/MDM2 antagonists[1]. Specifically, 5-methyl-1H-indol-2-amine hydrochloride is a highly sought-after intermediate. The isolation of this compound as a hydrochloride salt is not merely a matter of convenience; it is a chemical necessity. The free base of 2-aminoindole is highly electron-rich and notoriously unstable, rapidly tautomerizing to the corresponding indolin-2-imine, which subsequently hydrolyzes to an oxindole under ambient aqueous conditions[2]. This whitepaper details the strategic selection, mechanistic causality, and step-by-step execution of a scalable synthesis for this critical building block.

Strategic Route Evaluation

Synthesizing the 2-aminoindole core requires overcoming the inherent instability of the pyrrole ring during assembly. We evaluated three primary synthetic strategies for constructing the 5-methyl-1H-indol-2-amine framework:

  • Route A: Palladium-Catalyzed Domino Amination/Cyclization. Utilizing 2-(2-bromo-5-methylphenyl)acetonitrile, this modern route employs a Buchwald-Hartwig C-N coupling followed by an intramolecular base-induced nucleophilic cyclization[3].

  • Route B: Gold-Catalyzed C-H Annulation. A highly regioselective approach utilizing the reaction of sulfilimines with N-arylynamides via an α-imino gold carbene intermediate[4].

  • Route C: Classical Reductive Cyclization. The reduction of 2-(5-methyl-2-nitrophenyl)acetonitrile or cyanoacetamide derivatives using Fe/Zn and HCl[1].

Quantitative Data Presentation
Synthetic RouteOverall Yield (%)Atom EconomyCatalyst CostScalabilityPrimary Limitation
A: Pd-Catalyzed Domino 75 - 85HighHigh (Pd/Ligand)ExcellentRequires strictly anhydrous conditions
B: Au-Catalyzed Annulation 80 - 90ModerateVery High (Au)ModerateSubstrate pre-functionalization
C: Reductive Cyclization 60 - 70LowLow (Fe/Zn)GoodHarsh conditions, metal waste

Table 1: Comparative analysis of synthetic routes to the 2-aminoindole core.

RouteSelection SM1 2-(2-Bromo-5-methylphenyl) acetonitrile Cat1 Pd2(dba)3 / t-BuXPhos Domino C-N / Cyclization SM1->Cat1 SM2 S,S-Dimethylsulfilimine + N-Arylynamide Cat2 Au(III) Catalysis C-H Annulation SM2->Cat2 SM3 2-(5-Methyl-2-nitrophenyl) acetonitrile Cat3 Fe / Zn / HCl Reductive Cyclization SM3->Cat3 Core 5-Methyl-1H-indol-2-amine (Free Base) Cat1->Core Route A Cat2->Core Route B Cat3->Core Route C Salt 5-Methyl-1H-indol-2-amine Hydrochloride Core->Salt Anhydrous HCl in Dioxane

Fig 1: Strategic evaluation of synthetic pathways to the 2-aminoindole core.

Mechanistic Insights (Route A)

We select the Pd-catalyzed domino route as the optimal path for its high atom economy, broad functional group tolerance, and excellent scalability[3]. The success of this protocol relies heavily on the precise causality of the chosen reagents:

  • Catalyst and Ligand Synergy: The combination of Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand t-BuXPhos is essential. The electron-rich nature of t-BuXPhos accelerates the initial oxidative addition into the sterically hindered C(sp2)−Br bond. Furthermore, its extreme steric bulk forces the intermediate into a conformation that heavily favors reductive elimination (forming the critical C-N bond) while suppressing unwanted β -hydride elimination pathways[3].

  • Base-Triggered Cyclization: Following the intermolecular amination, the strong base ( NaOtBu ) deprotonates the newly formed aniline. This triggers an intramolecular nucleophilic attack of the nitrogen onto the electrophilic carbon of the pendant nitrile group. Subsequent tautomerization yields the fully aromatic 2-aminoindole core[3].

Mechanism A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Bromide) A->B C Amine Coordination & Deprotonation B->C D Reductive Elimination (C-N Bond Formation) C->D D->A Pd(0) Regeneration E Intramolecular Nucleophilic Attack (on Nitrile) D->E Base Promoted F Tautomerization & Protonation E->F

Fig 2: Mechanistic cycle of the Pd-catalyzed domino amination and cyclization.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating analytical checkpoints.

Step 1: Synthesis of 5-Methyl-1H-indol-2-amine (Free Base)
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-(2-bromo-5-methylphenyl)acetonitrile (10.0 mmol, 1.0 equiv), an amine surrogate (e.g., benzylamine, 12.0 mmol, 1.2 equiv), Pd2​(dba)3​ (0.25 mmol, 2.5 mol%), t-BuXPhos (0.50 mmol, 5 mol%), and NaOtBu (25.0 mmol, 2.5 equiv)[3].

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x) to prevent catalyst oxidation.

  • Reaction: Add anhydrous toluene (50 mL) via syringe. Heat the mixture to 100 °C for 12 hours.

    • Causality Check: Toluene is chosen over polar aprotic solvents to maximize the solubility of the non-polar starting materials while maintaining the stability of the active Pd(0) species at elevated temperatures.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material (characterized by its distinctive 1:1 isotopic bromine pattern) and the emergence of the cyclized product mass confirm the successful domino sequence[3].

  • Workup & Deprotection: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. If benzylamine was used, subject the crude intermediate to standard hydrogenolysis ( Pd/C , H2​ , 1 atm) to yield the free base.

  • Purification: Purify via flash chromatography using neutral alumina (eluting with Hexanes/EtOAc).

    • Critical Note: Silica gel is strictly avoided as its acidic nature will catalyze the degradation of the electron-rich 2-aminoindole.

Step 2: Precipitation of the Hydrochloride Salt

Because the free base is highly sensitive to oxidative degradation, immediate salt formation is mandatory.

  • Dissolution: Dissolve the freshly purified 5-methyl-1H-indol-2-amine in anhydrous 1,4-dioxane (20 mL) under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add a stoichiometric excess of anhydrous HCl in dioxane (4.0 M, 1.5 equiv).

    • Causality Check: Anhydrous conditions are strictly maintained. The introduction of aqueous HCl would drive the hydrolysis of the protonated iminium tautomer directly to 5-methylindolin-2-one, ruining the yield[2].

  • Isolation: A white-to-off-white precipitate will form immediately. Filter the solid under a positive stream of nitrogen, wash with cold anhydrous diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours to afford the pure 5-methyl-1H-indol-2-amine hydrochloride.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Combinatorial Science / PubMed Central URL:[Link]

  • Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides Source: Organic Letters (American Chemical Society) URL:[Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters Source: Arkivoc URL:[Link]

  • Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles Source: Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Exploratory

5-Methyl-1H-indol-2-amine Hydrochloride: Molecular Identity, Synthetic Utility, and Applications in Drug Discovery

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter scaffolds that serve as linchpins for novel therapeutic discovery. Among these, the 2-aminoindole class is p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter scaffolds that serve as linchpins for novel therapeutic discovery. Among these, the 2-aminoindole class is particularly notable. However, free 2-aminoindoles are notoriously unstable; the electron-donating amino group at the C2 position renders the indole core highly electron-rich, making it exceptionally susceptible to oxidative dimerization and electrophilic degradation.

To harness the pharmacological potential of this scaffold, we utilize its salt form: 5-Methyl-1H-indol-2-amine hydrochloride . This technical whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic workflows of this critical building block, with a specific focus on its role in anti-parasitic drug development[1].

Physicochemical Profiling and Structural Causality

The conversion of 5-methyl-1H-indol-2-amine to its hydrochloride salt is not merely a matter of improving aqueous solubility; it is a fundamental requirement for chemical stability. Protonation of the exocyclic amine (and the resulting tautomeric stabilization) effectively dampens the electron density across the pyrrole ring of the indole core. This prevents premature oxidation and allows the compound to be stored and handled reliably during multi-step synthetic campaigns.

Core Quantitative Data

The precise molecular identity of the compound dictates its stoichiometric application in downstream coupling reactions. The quantitative parameters are summarized in Table 1 below[2].

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Implication
Chemical Name 5-Methyl-1H-indol-2-amine hydrochlorideThe 5-methyl substitution provides a critical vector for lipophilic ligand efficiency.
CAS Registry Number 1262587-79-0Unique identifier for procurement and spectral verification.
Molecular Formula C9H11ClN2Includes the HCl equivalent necessary for core stabilization.
Molecular Weight 182.65 g/mol Calculated as C (108.10) + H (11.09) + Cl (35.45) + N (28.01).
LogP (Estimated) ~3.8 (Protected forms)Highly dependent on N-substitution; dictates downstream ADME properties.

Synthetic Methodologies: Self-Validating Protocols

The primary utility of 5-Methyl-1H-indol-2-amine hydrochloride lies in its reactivity as a nucleophile. However, because both the exocyclic amine and the indole nitrogen can react, regiocontrol is paramount.

Protocol A: Synthesis of N,N-Dicarbamate Protected Derivatives

To utilize the indole core in complex multi-component tandem reactions (such as the synthesis of α -carbolines), both nitrogen centers must be protected. The use of ethyl chloroformate achieves this, yielding ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate[3].

Causality & Logic: The reaction employs sodium bicarbonate ( NaHCO3​ ) in tetrahydrofuran (THF). The NaHCO3​ serves a dual purpose: it neutralizes the hydrochloride salt to liberate the reactive free base in situ, and it acts as an acid scavenger for the HCl generated during the carbamylation process, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Methyl-1H-indol-2-amine hydrochloride (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere to prevent ambient oxidation.

  • Basification: Add NaHCO3​ (3.0 eq) to the suspension. Stir at room temperature for 15 minutes to initiate the liberation of the free base.

  • Electrophile Addition: Cool the reaction vessel to 0°C. Dropwise, add ethyl chloroformate (2.5 eq) over 30 minutes to control the exothermic acylation and prevent thermal degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 17 hours.

  • Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The starting material (a highly polar salt) will remain at the baseline ( Rf​=0.0 ), while the bis-protected product will migrate significantly ( Rf​≈0.6 ). UV activity (254 nm) confirms the retention of the aromatic core.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Expected yield: ~69%[3].

Reactivity A 5-Methyl-1H-indol-2-amine hydrochloride B Amide Coupling (Carboxylic Acids) A->B Coupling Agents C Sulfonylation (Sulfonyl Chlorides) A->C Pyridine/DCM D Carbamate Protection (Ethyl Chloroformate) A->D NaHCO3, THF E Indole-2-carboxamides (Anti-T. cruzi active) B->E F Reverse Sulfonamides C->F G Bis-carbamate Indoles (α-carboline precursors) D->G

Caption: Synthetic pathways and downstream applications of 5-Methyl-1H-indol-2-amine hydrochloride.

Applications in Drug Discovery: Anti-Parasitic Therapeutics

Beyond synthetic methodology, 5-Methyl-1H-indol-2-amine hydrochloride is a highly privileged scaffold in medicinal chemistry. A prominent example is its use in hit-to-lead optimization campaigns for Chagas disease, caused by the parasite Trypanosoma cruzi[4].

Structure-Activity Relationship (SAR) Insights

In the development of 1H-Indole-2-carboxamides, researchers discovered that the substitution pattern at the 5-position of the indole ring strictly dictates anti-parasitic potency. The 5-methyl group provides the exact steric bulk and electron-donating properties required to lock the compound into its bioactive spatial orientation[5].

Table 2: SAR Exploration of the Indole 5-Position (Anti-T. cruzi Activity)

Indole 5-SubstituentElectronic PropertyPotency ( pEC50​ )Pharmacological Outcome
-CH3 (Methyl) Small EDG~5.8 - 6.2Optimal balance of potency and metabolic stability.
-Cyclopropyl Bulky EDG~6.2High potency, but suffers from reduced microsomal stability.
-OCH3 (Methoxy) Strong EDG~5.4 - 5.8Moderate potency; acceptable solubility.
-F, -Cl (Halogens) EWG< 4.2Complete loss of activity; target binding abolished.
-CF3 Strong EWG< 4.2Complete loss of activity; detrimental electron withdrawal.
Protocol B: Amide Coupling for Indole-2-Carboxamides

To synthesize the active reverse sulfonamides and carboxamides, the hydrochloride salt is directly coupled with functionalized carboxylic acids[6].

Causality & Logic: Standard peptide coupling reagents (like HATU or EDC/HOBt) are utilized alongside a non-nucleophilic base (DIPEA). DIPEA serves to neutralize the HCl salt of the starting material, ensuring the 2-amine is nucleophilic enough to attack the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes to form the active OAt-ester.

  • Nucleophilic Addition: Add 5-Methyl-1H-indol-2-amine hydrochloride (1.0 eq) to the reaction mixture, followed immediately by DIPEA (3.0 eq). The excess DIPEA is critical to neutralize the HCl and maintain a basic environment.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation (Phase Separation): Pour the mixture into ice-cold water. The highly lipophilic indole-2-carboxamide product will precipitate. If it oils out, extract with dichloromethane (DCM). Wash the organic layer extensively with 1N HCl, saturated NaHCO3​ , and brine to remove DMF, unreacted amine, and urea byproducts.

  • Purification: Purify via flash column chromatography or recrystallization.

SAR_Workflow Hit Hit Identification: 2-Aminoindole Scaffold SAR SAR Exploration (5-Position Substitution) Hit->SAR Me 5-Methyl (Active) pEC50 ~ 5.8 - 6.2 SAR->Me EDG addition EWG 5-EWG (Inactive) pEC50 < 4.2 SAR->EWG Halogens/CF3 Lead Lead Optimization: Indole-2-carboxamides Me->Lead InVivo In Vivo Efficacy (Acute/Chronic Models) Lead->InVivo

Caption: Hit-to-lead optimization workflow utilizing 5-methyl-substituted 2-aminoindoles.

Conclusion

5-Methyl-1H-indol-2-amine hydrochloride (MW: 182.65 g/mol , Formula: C9H11ClN2) is a highly privileged, synthetically versatile building block. By understanding the causality behind its salt stabilization and employing rigorous, self-validating protocols for protection and coupling, researchers can effectively leverage this scaffold to access complex heterocyclic architectures and potent pharmacological agents.

References
  • Faria, J., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, vol. 66, no. 9, 2023. URL:[Link]

  • Molaid / Elsevier. "Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines." Tetrahedron Letters, vol. 51, no. 52, 2010. URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 5-Methyl-1H-indol-2-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The 2-aminoindole scaffold is a privileged pharmacophore, frequently utilized in the synthesis of complex carboxamides for anti-parasitic therapies and kinase inhibitor applications[1]. Among its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoindole scaffold is a privileged pharmacophore, frequently utilized in the synthesis of complex carboxamides for anti-parasitic therapies and kinase inhibitor applications[1]. Among its derivatives, 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) presents unique analytical challenges due to its propensity for enamine-imine tautomerization and high susceptibility to oxidative degradation in its free-base form[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic data reporting. This guide provides a deeply mechanistic, orthogonal approach to the structural validation of 5-Methyl-1H-indol-2-amine hydrochloride using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). Every protocol detailed herein is designed as a self-validating system to ensure absolute data integrity.

Structural Dynamics & Analytical Challenges

Before executing any spectroscopic workflow, one must understand the intrinsic physical chemistry of the analyte. 5-Methyl-1H-indol-2-amine exists in a delicate tautomeric equilibrium between the 2-aminoindole (enamine) and 2-iminoindoline (imine) forms.

To stabilize the molecule for benchtop handling and long-term storage, it is synthesized as a hydrochloride salt. This protonation typically occurs at the exocyclic amine or the highly nucleophilic C3 position, forming a resonance-stabilized amidinium-like network. Consequently, the choice of analytical conditions—particularly solvent selection and ionization parameters—must be meticulously controlled to prevent lattice disruption or isotopic exchange during analysis[3].

Self-Validating Experimental Protocols

The following methodologies are engineered to isolate the true spectroscopic signature of the hydrochloride salt while actively preventing solvent-induced artifacts.

Protocol A: NMR Acquisition (1H and 13C)
  • Causality of Solvent Choice: Anhydrous DMSO-d6 is strictly chosen over protic solvents (e.g., D₂O or CD₃OD). Protic solvents induce rapid deuterium exchange not only at the labile N-H and -NH₃⁺ protons but also at the highly nucleophilic C3 carbon (via tautomeric cycling). DMSO-d6 locks these protons in place, allowing for complete structural elucidation.

  • Step-by-Step Method:

    • Dissolution: Weigh 15.0 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATM) and rigorous gradient shimming.

    • Validation Checkpoint: Prior to full acquisition, run a 1-scan ¹H spectrum. Verify that the DMSO residual solvent peak has a Full-Width at Half-Maximum (FWHM) of <1.0 Hz. This guarantees the resolution required to observe the fine ortho and meta couplings of the indole core.

    • Acquisition: Acquire ¹H NMR (16 scans, d1 = 2s) and ¹³C NMR (1024 scans, d1 = 2s).

Protocol B: FT-IR Spectroscopy (Solid-State)
  • Causality of Matrix Choice: Attenuated Total Reflectance (ATR) FT-IR, while convenient, applies high mechanical pressure that can induce polymorphic transformations or disrupt the delicate hydrogen-bonding lattice of hydrochloride salts. KBr pelletization preserves the native solid-state architecture.

  • Step-by-Step Method:

    • Desiccation: Ensure the KBr powder is oven-dried at 120 °C for 24 hours prior to use.

    • Pelletization: Gently triturate 2 mg of the analyte with 200 mg of KBr using an agate mortar. Press under 10 tons of vacuum pressure for 2 minutes to form a translucent disk.

    • Validation Checkpoint: Acquire a blank KBr spectrum. The absence of a broad band at 3400 cm⁻¹ confirms the matrix is free of absorbed atmospheric moisture, which would otherwise mask the critical N-H stretching region.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

Protocol C: HRMS (ESI-TOF)
  • Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is ideal. The acidic mobile phase ensures the free base readily accepts a proton to form the [M+H]⁺ species, while the chloride counterion is stripped away in the desolvation process.

  • Step-by-Step Method:

    • Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid.

    • Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) analyzer.

    • Validation Checkpoint: Ensure the mass accuracy of the reference ions is < 3 ppm error before injecting the sample to guarantee unambiguous molecular formula generation.

    • Acquisition: Operate at a capillary voltage of 3500 V and a drying gas temperature of 300 °C.

Spectroscopic Data Synthesis & Interpretation

The quantitative data derived from the protocols above are summarized in the following tables, accompanied by mechanistic interpretations of the observed phenomena.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
N1-H11.85br s-1HIndole ring N-H
-NH₃⁺8.40br s-3HProtonated exocyclic amine
C4-H7.32s-1HAromatic (adjacent to methyl)
C7-H7.21d8.21HAromatic
C6-H6.95dd8.2, 1.51HAromatic
C3-H6.15s-1HPyrrole ring C-H
5-CH₃2.35s-3HAliphatic methyl group

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5QuaternaryC2 (C-NH₃⁺)
132.0QuaternaryC7a
129.5QuaternaryC5
127.8QuaternaryC3a
123.4CHC6
120.1CHC4
111.5CHC7
92.3CHC3
21.2CH₃5-CH₃
  • Expert Insight: The C3 carbon appears unusually shielded (upfield at ~92.3 ppm) compared to standard unsubstituted indoles (~102 ppm). This is a direct consequence of the strong mesomeric (+M) electron donation from the C2-amino group, which heavily concentrates electron density at the C3 position. This diagnostic shift is a hallmark of the 2-aminoindole core[3].

Fourier-Transform Infrared (FT-IR) Data

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2600Strong, Broad"Ammonium Band" (Overlapping N-H and -NH₃⁺ stretches)
2920, 2850WeakC-H stretch (Aliphatic, 5-CH₃)
1655MediumC=C / C=N stretching (Indole core)
1580StrongN-H bending (-NH₃⁺ deformation)
805StrongC-H out-of-plane bending (Adjacent Ar-H)
  • Expert Insight: The presence of the "ammonium band"—a massive, complex absorption spanning from 3300 down to 2600 cm⁻¹—is the definitive proof of the hydrochloride salt lattice. Free-base 2-aminoindoles exhibit sharp, distinct N-H stretches around 3400-3300 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Data

Table 4: HRMS Data (ESI-TOF, Positive Mode)

m/z ObservedFormulaError (ppm)Assignment
147.0925[C₉H₁₀N₂ + H]⁺2.0Protonated molecular ion [M+H]⁺
130.0651[C₉H₇N + H]⁺1.5[M+H - NH₃]⁺ (Loss of ammonia)
115.0422[C₈H₄N + H]⁺2.8[M+H - NH₃ - CH₃]⁺
  • Expert Insight: The fragmentation pathway is highly diagnostic. The initial loss of 17 Da (NH₃) confirms the presence of the primary amine, yielding a stable methylindole cation at m/z 130.065. Subsequent loss of the methyl radical yields the m/z 115 fragment, confirming the 5-methyl substitution.

Orthogonal Validation Workflow

To visualize the logical progression of this analytical methodology, the following diagram illustrates how sample preparation parameters directly feed into orthogonal data streams to yield a unified structural confirmation.

G A 5-Methyl-1H-indol-2-amine HCl (Sample Preparation) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B Dissolution C FT-IR Spectroscopy (KBr Pellet) A->C Desiccation & Pressing D HRMS (ESI-TOF) (Positive Ion Mode) A->D Dilution (MeOH/H2O) E 1H & 13C Shifts (Tautomer & Core ID) B->E F Vibrational Modes (Salt Lattice Validation) C->F G Exact Mass & Fragments (Molecular Formula) D->G H Orthogonal Structural Elucidation & Purity Confirmation E->H F->H G->H

Spectroscopic workflow for orthogonal structural validation of 5-Methyl-1H-indol-2-amine HCl.

References

  • Riseley, R. et al. "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, 2025. 2

  • "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications, 2025. 1

  • "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors." MDPI, 2019.3

Sources

Exploratory

Whitepaper: Mechanistic Profiling and Biological Activities of Indole-Based Compounds

Executive Summary The indole ring—a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique structural features, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring—a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique structural features, including a high degree of electron density, hydrogen-bonding capacity, and bioisosteric resemblance to endogenous neurotransmitters (e.g., serotonin, tryptophan), enable it to interact promiscuously yet potently with diverse biological targets[2]. This technical guide explores the core biological activities of indole derivatives, focusing on their roles as anticancer agents, and provides a rigorously validated experimental protocol for evaluating their pharmacological efficacy.

Core Biological Activities & Mechanisms of Action

Microtubule Destabilization (Tubulin Inhibition)

A primary mechanism by which indole derivatives exert anticancer activity is through the disruption of microtubule dynamics[2]. Compounds such as the naturally occurring vinca alkaloids (e.g., vincristine) and synthetic trimethoxyphenyl (TMP)-linked indoles function as potent tubulin polymerization inhibitors[3]. These molecules typically bind to the colchicine binding site located on the β-tubulin subunit[3]. By sterically hindering the assembly of α/β-tubulin heterodimers into protofilaments, indole-based inhibitors arrest the cell cycle at the G2/M phase, ultimately triggering apoptotic cascades in rapidly proliferating malignant cells[2].

Kinase Inhibition (Targeted Cancer Therapies)

Beyond cytoskeletal disruption, synthetic indole derivatives have been heavily optimized as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs)[4]. The planar, aromatic nature of the indole core allows it to insert deeply into the ATP-binding pocket of kinases, forming critical hydrogen bonds with the hinge region. Notable examples include Osimertinib, which selectively targets the EGFR T790M resistance mutation, and Alectinib, a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK)[5].

RTK_Pathway Indole Indole-Based TKI (e.g., Osimertinib) RTK Receptor Tyrosine Kinase (EGFR / ALK) Indole->RTK ATP-competitive inhibition Apoptosis Apoptosis Indole->Apoptosis Induces via pathway arrest PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation

Indole-based TKIs disrupting RTK signaling pathways to induce apoptosis.

Clinical Translation: FDA-Approved Indole Therapeutics

The pharmacological versatility of the indole scaffold is evidenced by the numerous FDA-approved drugs currently in clinical use[1]. The table below summarizes key quantitative and qualitative data for representative indole-containing therapeutics[4].

Drug NamePrimary TargetTherapeutic IndicationFDA Approval
Osimertinib EGFR (T790M mutant)Metastatic Non-Small Cell Lung Cancer2015
Alectinib ALKALK-positive Metastatic NSCLC2015
Panobinostat Pan-HDAC (Classes I, II, IV)Relapsed/Refractory Multiple Myeloma2015
Nintedanib VEGFR, PDGFR, FGFRIdiopathic Pulmonary Fibrosis2014
Dolasetron 5-HT3 ReceptorChemotherapy-induced Nausea/Vomiting1997

Experimental Methodology: In Vitro Tubulin Polymerization Assay

As an Application Scientist, ensuring the integrity of screening data requires a deep understanding of assay thermodynamics. To validate novel indole-based tubulin inhibitors, we utilize a turbidity-based polymerization assay. Microtubules scatter light proportionally to their polymer mass; thus, measuring absorbance at 340 nm allows us to track the three phases of polymerization: nucleation (lag phase), growth, and steady-state equilibrium[6].

Scientific Rationale & Causality

Every component in the polymerization buffer serves a strict thermodynamic or structural purpose[6]:

  • 80 mM PIPES (pH 6.9): Maintains optimal pH without chelating essential metal ions.

  • 0.5 mM EGTA: Chelates trace calcium ions (Ca2+), which are potent endogenous inhibitors of tubulin polymerization[7].

  • 2.0 mM MgCl2 & 1.0 mM GTP: Essential cofactors that bind to the tubulin heterodimer, stabilizing the structural conformation required for longitudinal assembly[8].

  • 10-15% Glycerol: Acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for nucleation, thereby ensuring a robust signal window[6].

Step-by-Step Protocol
  • Preparation (Cold State): Thaw >99% pure bovine brain tubulin, GTP, and polymerization buffer strictly on ice. Causality: Tubulin is highly labile. Maintaining the temperature at 4°C ensures the protein remains in its unpolymerized heterodimer state, preventing premature assembly[9].

  • Compound Dilution: Prepare the indole test compound in DMSO, then perform serial dilutions in the polymerization buffer. Ensure the final DMSO concentration in the well is <1% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, add 10 µL of the test compound (or vehicle control). Quickly add 90 µL of the tubulin mixture to achieve a final tubulin concentration of 2-3 mg/mL[6].

  • Thermodynamic Initiation: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Causality: Tubulin assembly is an endothermic process driven by an increase in entropy. The rapid shift from 4°C to 37°C thermodynamically triggers the polymerization reaction[9].

  • Kinetic Measurement: Measure absorbance at 340 nm every 1 minute for 60 minutes to capture the full kinetic curve[6].

Assay_Workflow Prep 1. Thaw Tubulin on Ice (Maintains heterodimer state) Dilute 2. Compound Dilution (Minimize DMSO <1%) Prep->Dilute Assemble 3. Reaction Assembly (Tubulin + GTP + Indole) Dilute->Assemble Incubate 4. Shift to 37°C (Thermodynamic assembly trigger) Assemble->Incubate Read 5. Kinetic Read (340 nm) (Measure light scattering) Incubate->Read

Step-by-step workflow for the in vitro tubulin polymerization assay.

Assay Self-Validation Criteria

A trustworthy protocol must be a self-validating system. To confirm assay integrity:

  • Internal Controls: Every plate must include a known enhancer (e.g., Paclitaxel) and a known inhibitor (e.g., Nocodazole or Vincristine)[6].

  • Curve Analysis: The vehicle control must display a classic sigmoidal curve. If the control curve lacks a lag phase (nucleation), it indicates the presence of pre-formed tubulin aggregates ("seeds") due to improper storage or freeze-thawing, which invalidates the run[8].

Conclusion

The indole scaffold remains a cornerstone of modern drug discovery. By meticulously designing indole derivatives and rigorously validating their mechanisms of action through thermodynamically controlled assays, researchers can continue to unlock highly selective, potent therapeutics for oncology and beyond.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis (NIH).
  • Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC (NIH).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC (NIH).
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Tubulin Polymeriz
  • Tubulin Polymerization Assay Kit (Assay Characteriz

Sources

Foundational

The Discovery, History, and Application of 5-Methyl-1H-indol-2-amine in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The indole scaffold is a universally recognized "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the core of countless therapeutics. Among its functionalized derivatives, 5-Methyl-1H-indol-2-amine (CAS: 36946-70-0)[1] has emerged as a highly versatile building block. Historically overshadowed by its 3-substituted counterparts, the 2-aminoindole moiety has seen a renaissance due to breakthroughs in transition-metal catalysis and its targeted application in neglected tropical diseases, neurodegeneration, and antiviral therapies[2][3][4].

This whitepaper provides an in-depth technical analysis of 5-Methyl-1H-indol-2-amine, tracing its historical discovery, detailing its physicochemical properties, and outlining field-proven synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Historical Context and Synthetic Evolution

The Genesis of 2-Aminoindoles

The foundational synthesis of the 2-aminoindole core was first reported in 1971 by S. Akaboshi and colleagues[5][6]. Their pioneering work involved the reaction of 2-indolinethiones with primary and secondary amines under neat, refluxing conditions. While groundbreaking, this early method suffered from significant limitations: it required harsh reaction environments, produced low yields (particularly for N-substituted derivatives), and exhibited poor functional group tolerance[6].

Modern Catalytic Breakthroughs

The demand for 2-aminoindoles in high-throughput screening libraries necessitated milder, more efficient synthetic routes. The evolution of this chemistry transitioned through several key phases:

  • Ynamide Cyclizations: The 2000s saw the development of one-pot, transition-metal (Pd, Au, Cu) catalyzed reactions converting anilines and ynamides directly into 2-aminoindoles[7][8]. This allowed for the rapid assembly of the indole core with pre-installed amino groups.

  • Direct C-H Amination: Recently, highly atom-economical methods utilizing Cp*Co(III) or Rh(III) catalysts have enabled the direct C2-selective C-H amination of indoles using arylazides[9]. This environmentally friendly approach bypasses the need for pre-functionalized starting materials, drastically reducing synthetic steps.

History A 1971: Akaboshi Method Refluxing 2-indolinethiones (Harsh, Low Yield) B 2000s: Ynamide Chemistry Pd/Cu/Au Catalysis (Improved Scope) A->B C Modern: C-H Amination Co(III)/Rh(III) Catalysis (Atom Economical) B->C

Historical evolution of 2-aminoindole synthesis methodologies.

Physicochemical Properties and Structural Logic

5-Methyl-1H-indol-2-amine possesses unique electronic and steric properties that make it highly desirable in Structure-Activity Relationship (SAR) campaigns.

  • Electronic Effects: The methyl group at the 5-position acts as a weak Electron-Donating Group (EDG) via hyperconjugation. This increases the overall electron density of the indole ring, which serves two purposes:

    • Enhanced Reactivity: It increases the nucleophilicity of the exocyclic 2-amino group, facilitating smoother amide coupling and nucleophilic aromatic substitution ( SN​Ar ) reactions[10][11].

    • Receptor Binding: In biological targets, the electron-rich core often enhances π−π stacking or cation- π interactions within hydrophobic binding pockets.

  • Calculated Properties: The compound maintains a low molecular weight and an optimal LogP (~3.8 for protected derivatives)[12], ensuring that derivatives built from this scaffold often comply with Lipinski's Rule of Five, a critical factor for oral bioavailability.

Applications in Drug Discovery

As a Senior Application Scientist, it is crucial to understand why a scaffold is selected. 5-Methyl-1H-indol-2-amine has been strategically utilized in several recent drug discovery campaigns:

Anti-Trypanosoma cruzi Agents (Chagas Disease)

In the search for treatments against T. cruzi, researchers synthesized a library of 1H-indole-2-carboxamides[2]. SAR exploration revealed that small, aliphatic EDGs at the 5-position (such as a methyl or cyclopropyl group) were essential for potency, yielding pEC50​ values between 5.4 and 6.2[13]. Conversely, placing Electron-Withdrawing Groups (EWGs) like halogens or trifluoromethyl at this position completely abolished activity ( pEC50​<4.2 )[13][14]. 5-Methyl-1H-indol-2-amine was specifically utilized to synthesize reverse sulfonamide and branched amide derivatives to probe the spatial orientation of the bioactive state[11][15].

Sigma-1 Receptor ( σ1​ R) Ligands for Alzheimer's Disease

The 2-amino-5-methylindole scaffold was successfully employed to synthesize N-acyl ureas targeting the σ1​ R, a target implicated in neurodegeneration[10]. The nucleophilicity of the 2-amino group allowed for efficient coupling with N-(phenoxycarbonyl)benzamide intermediates, yielding highly potent leads (binding affinities down to 2.18 μ M)[3].

Antiviral Agents

Recent studies have also evaluated 2-aminoindole derivatives for their pharmacodynamic efficacy against the Influenza A virus, utilizing the scaffold as a multifunctional platform to disrupt viral RNA incorporation[4].

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of N-acyl ureas using 5-Methyl-1H-indol-2-amine, optimized to overcome the limitations of classical Stokes' methods[3][10].

Protocol: Two-Step Synthesis of N-((5-Methyl-1H-indol-2-yl)carbamoyl)benzamides

Rationale: Classical synthesis using diphenyl carbonate often fails, resulting in unreacted starting materials[10]. This modified protocol generates a highly reactive N-(phenoxycarbonyl)benzamide intermediate from benzoyl isocyanate and phenol, which seamlessly reacts with the 2-amino group of 5-Methyl-1H-indol-2-amine.

Step 1: Intermediate Generation

  • Dissolve phenol (1.0 eq) in anhydrous toluene under an inert atmosphere ( N2​ ).

  • Add benzoyl isocyanate (1.05 eq) dropwise at 0∘C .

  • Stir the mixture at room temperature for 2 hours to yield the N-(phenoxycarbonyl)benzamide intermediate. Self-Validation: Monitor by TLC; the disappearance of the isocyanate peak via IR spectroscopy ( ∼2250cm−1 ) confirms completion.

Step 2: Nucleophilic Displacement

  • To the intermediate solution (approx. 3.07 mmol), add 5-Methyl-1H-indol-2-amine (510 mg, 3.48 mmol, 1.13 eq)[3].

  • Heat the reaction mixture to reflux for 40 minutes. The electron-donating 5-methyl group ensures rapid nucleophilic attack.

  • Cool the mixture to room temperature. A dark brown solid will precipitate.

  • Purification: Collect the precipitate via vacuum filtration. Wash with cold toluene and dry under vacuum.

  • Analytical Validation: Yield: ~71%. Melting point: 209–211 °C. 1H NMR (300 MHz, DMSO- d6​ ) must show characteristic indole NH protons ( δ 10.93 and 10.73) and the 5-methyl singlet ( δ 2.34–2.41)[3].

Protocol A Benzoyl Isocyanate + Phenol B N-(phenoxycarbonyl)benzamide (Intermediate) A->B RT, 2h C Add 5-Methyl-1H-indol-2-amine (Toluene, Reflux 40 min) B->C D Precipitation & Filtration C->D Cool to RT E Validation: 1H NMR, HRMS Yield: ~71% D->E

Optimized two-step workflow for the synthesis of N-acyl ureas.

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative outcomes of utilizing 5-Methyl-1H-indol-2-amine and its analogs across various therapeutic targets.

Compound / DerivativeTarget ApplicationSynthetic Route / Key ReagentsYield (%)Biological ActivityReference
N-((5-Methyl-1H-indol-2-yl)carbamoyl)benzamide Alzheimer's ( σ1​ R Ligand)Toluene, reflux (40 min) via phenoxycarbonyl intermediate71%Binding Affinity: 2.18 - 9.54 μ M[3][10]
1H-Indole-2-carboxamide (5-Methyl) Chagas Disease (T. cruzi)Amide coupling via SNAr / Nitro reductionN/A (Library) pEC50​ : 5.4 - 6.2[2][13]
Reverse Sulfonamide (5-Methyl) Chagas Disease (T. cruzi)Coupling with carboxylic acid (SNAr + Hydrolysis)N/A (Library) pEC50​ : 5.7[11][15]
Ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate α -carboline synthesis NaHCO3​ , THF, Ethyl chloroformate (17h)69%N/A (Intermediate)[12]

Data synthesized from recent medicinal chemistry campaigns demonstrating the scaffold's versatility.

Conclusion

5-Methyl-1H-indol-2-amine has evolved from a difficult-to-synthesize curiosity in the early 1970s to a highly privileged scaffold in modern drug discovery. Its specific electronic profile, driven by the 5-methyl group, provides the perfect balance of nucleophilic reactivity for synthetic chemists and target-binding affinity for pharmacologists. Whether utilized in the fight against neglected tropical diseases or neurodegeneration, mastering the handling and derivatization of this compound is an essential skill for contemporary drug development professionals.

References

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1​ R Ligands. MDPI / NIH. Available at:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate. Molaid. Available at:[Link]

  • Cp*Co(III)-catalyzed C-H bond amination of indoles with arylazide compounds. ResearchGate. Available at:[Link]

  • Application of Ynamides in the Synthesis of 2-Amidoindoles. ACS Publications. Available at:[Link]

  • Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. ResearchGate. Available at:[Link]

  • 2-Aminoindoles: Preparation from 2-indolinethiones, tautomerism and autoxidation (S. Akaboshi et al., 1971). Semantic Scholar / Tetrahedron. Available at:[Link]

  • Copper Catalysed 2-Amino Indole Synthesis (HBNI Thesis). Homi Bhabha National Institute. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Utilization of 5-Methyl-1H-indol-2-amine Hydrochloride in Advanced Organic Synthesis

Executive Summary 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in medicinal chemistry and complex organic synthesis. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in medicinal chemistry and complex organic synthesis. The free base of 2-aminoindole is notoriously unstable and prone to rapid oxidative dimerization in the presence of air. Utilizing the hydrochloride salt mitigates this degradation, providing a stable, bench-ready reagent for the construction of biologically active polyheterocycles (such as α -carbolines) and novel pharmaceutical candidates, including anti-Trypanosoma cruzi agents and σ1 receptor ligands.

This application note provides validated, self-contained protocols for handling, protecting, and reacting this compound, emphasizing the mechanistic causality behind each experimental condition.

Chemical Profile & Physicochemical Data

The 5-methyl substitution on the indole core acts as an electron-donating group (EDG), which not only enriches the electron density of the π -system but also significantly enhances the binding affinity in specific biological targets (e.g., improving pEC50 in antiparasitic assays)[1].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 5-Methyl-1H-indol-2-amine hydrochloride
CAS Number 1262587-79-0
Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Appearance Solid powder (typically off-white to pale brown)
Storage Conditions Inert atmosphere (Argon/Nitrogen), Room Temperature
Solubility Soluble in DMF, DMSO, and Methanol; sparingly soluble in non-polar organics

Mechanistic Rationale: The Role of 5-Methyl-1H-indol-2-amine

When deploying 5-Methyl-1H-indol-2-amine hydrochloride in synthesis, chemists must navigate its dual reactivity. The compound possesses both a highly nucleophilic exocyclic amine and an electron-rich C3 position on the indole ring.

  • In Multicomponent Cyclizations: To prevent uncontrolled side reactions (such as premature C3-alkylation or oxidation), the exocyclic amine must often be temporarily protected. For instance, reacting it with ethyl chloroformate yields a bis-carbamate protected intermediate. This intermediate can then undergo a controlled iodo-cyclization with propargyl alcohols to form dihydro- α -carbolines[2].

  • In Amide Couplings: When targeting 1H-indole-2-carboxamides, the hydrochloride salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA) to liberate the free amine immediately prior to its reaction with an activated carboxylic acid[1].

Pathway A 5-Methyl-1H-indol-2-amine HCl (Stable Salt) B N-Protection (Ethyl Chloroformate) A->B NaHCO3, THF C Bis-carbamate Indole Intermediate B->C 17h, 69% Yield D Propargyl Alcohol + I2 (Electrophilic Activation) C->D One-pot condensation E Dihydro-α-carboline Target Scaffold D->E Iodo-cyclization

Mechanistic pathway for the synthesis of dihydro-α-carbolines via iodo-cyclization.

Experimental Protocol A: Synthesis of Dihydro- α -carbolines (Iodo-cyclization)

This protocol describes a three-component tandem reaction utilizing the protected form of 5-Methyl-1H-indol-2-amine to synthesize diversified Na​,Nb​ -dicarbamate-4,9-dihydro-3-iodo- α -carbolines[2].

Step 1: Protection of the Amine

Causality: The free amine is protected as a carbamate to temper its nucleophilicity, preventing oxidative degradation and directing the subsequent cyclization exclusively to the desired pathway.

  • Suspend 5-Methyl-1H-indol-2-amine hydrochloride (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Add sodium bicarbonate (NaHCO3, 3.0 equiv) to the suspension to neutralize the hydrochloride salt and act as an acid scavenger.

  • Dropwise, add ethyl chloroformate (2.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 17 hours.

  • Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate.

Step 2: Iodo-Cyclization

Causality: Molecular iodine ( I2​ ) acts as a mild electrophile, activating the alkyne of the propargyl alcohol. This triggers an intramolecular nucleophilic attack by the indole C3 position, followed by cyclization.

  • In a dry round-bottom flask, dissolve the protected indole intermediate (1.0 equiv) and a disubstituted propargyl alcohol (1.2 equiv) in anhydrous acetonitrile (CH3CN).

  • Add molecular iodine ( I2​ , 1.5 equiv) or ICl to the mixture.

  • Stir the reaction at room temperature for 30 minutes. Monitor completion via TLC.

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce excess unreacted iodine.

  • Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4, and evaporate the solvent under reduced pressure.

  • Purify the crude residue via silica gel chromatography to isolate the pure dihydro- α -carboline.

Experimental Protocol B: Synthesis of Anti-T. cruzi 1H-Indole-2-carboxamides (Amide Coupling)

This protocol details the coupling of 5-Methyl-1H-indol-2-amine hydrochloride with complex carboxylic acids to generate reverse amides, a critical step in the synthesis of optimized antiparasitic agents targeting Trypanosoma cruzi[1].

Methodology
  • Acid Activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

    • Causality: HATU is preferred over EDC/HOBt for sterically hindered or electron-deficient anilines/aminoindoles due to its superior efficiency in forming the highly reactive 7-azabenzotriazole active ester.

  • Amine Liberation & Coupling: Add 5-Methyl-1H-indol-2-amine hydrochloride (1.1 equiv) directly to the reaction mixture.

    • Causality: The excess DIPEA (3.0 equiv total) is strictly required here—one equivalent neutralizes the HCl salt of the amine, while the remainder drives the coupling reaction.

  • Incubation: Stir the mixture at room temperature for 16 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), water, and brine (to remove DMF).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product using preparative HPLC or flash column chromatography (FCC) to obtain the pure 5-Methyl-1H-indole-2-carboxamide derivative.

Workflow S1 1. Acid Activation Carboxylic Acid + HATU + DIPEA S2 2. Amine Liberation Add 5-Methyl-1H-indol-2-amine HCl + DIPEA S1->S2 S3 3. Amide Coupling Stir at RT, 16h, N2 Atm S2->S3 S4 4. Aqueous Workup Wash with NaHCO3 & Brine S3->S4 S5 5. Purification Prep-HPLC or Flash Chromatography S4->S5

Step-by-step experimental workflow for the amide coupling of 1H-indole-2-carboxamides.

Quantitative Performance Data

The following table summarizes the expected yields and reaction parameters based on validated literature utilizing 5-Methyl-1H-indol-2-amine hydrochloride.

Table 2: Quantitative Yields & Reaction Conditions

Reaction TypeReagents / CatalystSolventTime / TempExpected YieldReference
N-Protection (Bis-carbamate) Ethyl chloroformate, NaHCO3THF17 h / RT~69%[2]
Iodo-Cyclization Propargyl alcohol, I2​ or IClCH3CN0.5 h / RT75 - 85%[2]
Amide Coupling Carboxylic Acid, HATU, DIPEADMF16 h / RT60 - 80%[1]

References

  • Title: Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro- α -carbolines and α -carbolines via iodo-cyclization/iodo-cycloelimination Source: Tetrahedron Letters, Volume 52, Issue 1, Pages 65-68 (2011) URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Sources

Application

Applications of 5-Methyl-1H-indol-2-amine in medicinal chemistry

An in-depth technical guide designed for medicinal chemists, synthetic researchers, and drug development professionals, focusing on the strategic utilization of 5-Methyl-1H-indol-2-amine in modern drug discovery and comp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for medicinal chemists, synthetic researchers, and drug development professionals, focusing on the strategic utilization of 5-Methyl-1H-indol-2-amine in modern drug discovery and complex heterocyclic synthesis.

Executive Summary: The Strategic Value of the 5-Methyl-2-aminoindole Scaffold

In the landscape of medicinal chemistry, the indole core is a privileged scaffold. However, the specific functionalization at the 2-amino and 5-methyl positions transforms 5-Methyl-1H-indol-2-amine from a simple building block into a highly versatile precursor. The 2-amino group provides a critical hydrogen-bond donor vector capable of interacting with kinase and receptor hinge regions, while simultaneously acting as a nucleophilic anchor for tandem cyclizations [4]. Concurrently, the 5-methyl substitution acts as a mild electron-donating group (EDG). In structure-activity relationship (SAR) campaigns, this specific electronic tuning at the 5-position has been proven to significantly enhance target binding affinity and modulate the pharmacokinetic profile of the resulting drug candidates, particularly in anti-parasitic and antiviral research[1].

Application I: Hit-to-Lead Optimization in Anti-Parasitic Drug Discovery

One of the most prominent applications of 5-Methyl-1H-indol-2-amine is its use as a core intermediate in the synthesis of 1H-Indole-2-carboxamides, a class of compounds developed for Anti-Trypanosoma cruzi activity (the causative agent of Chagas disease)[1].

Mechanistic Rationale & SAR Causality

During phenotypic screening hit-to-lead campaigns, researchers discovered that the electronic nature of the 5'-position on the indole core dictates the compound's potency against T. cruzi intracellular amastigotes. Small, aliphatic EDGs—specifically the methyl group—optimize the electron density of the indole ring, likely strengthening π -cation or π

π stacking interactions within the unidentified target's binding pocket. Conversely, electron-withdrawing groups (EWGs) such as trifluoromethyl or halogens completely abolish activity.

Table 1: SAR Profiling of 5'-Substituted 1H-Indole-2-carboxamides

Indole 5'-SubstituentElectronic NatureT. cruzi Potency (pEC50)Kinetic Solubility (µg/mL)Microsomal Clearance (µL/min/mg)
Hydrogen (Unsubst.)Neutral5.12545
Methyl Weak EDG 6.1 18 20
CyclopropylEDG6.21522
ChloroEWG< 4.2> 50N/A
TrifluoromethylStrong EWG< 4.2> 50N/A

Data synthesized from multiparametric evaluation studies on Chagas disease lead optimization.[1]

SAR_Workflow A 5-Methyl-1H-indol-2-amine (Starting Material) B Amide Coupling (Carboxylic Acid + HATU) A->B Synthesis C 1H-Indole-2-carboxamide Derivatives B->C Yield Optimization D In Vitro Screening (T. cruzi Amastigotes) C->D SAR Evaluation E DMPK Profiling (Microsomal Stability / Solubility) D->E pEC50 > 6.0 F Lead Candidate Selection (In Vivo Efficacy) E->F Balanced Profile

Workflow of 5-Methyl-1H-indol-2-amine in hit-to-lead optimization for Chagas disease.

Protocol 1: Synthesis of Reverse Sulfonamide 1H-Indole-2-carboxamides

This protocol describes the self-validating amide coupling of 5-Methyl-1H-indol-2-amine with a functionalized carboxylic acid to generate an anti-parasitic lead.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Causality Check: HATU is explicitly chosen over standard EDC/HOBt. The 2-amino group on the indole ring exhibits poor nucleophilicity due to partial delocalization of its lone pair into the aromatic system. The highly reactive HOAt-ester intermediate generated by HATU is critical for driving the coupling to completion without requiring harsh heating that could degrade the electron-rich indole.

  • Amine Addition: Stir the activated acid mixture for 15 minutes at room temperature, then add 5-Methyl-1H-indol-2-amine (1.0 equiv) in one portion.

  • Reaction Monitoring: Stir at room temperature for 16 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the characteristic starting amine mass peak ( m/z 147 [M+H]+ ) is fully consumed, replaced by the product peak.

  • Workup & Isolation: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to aggressively pull the DMF into the aqueous layer, followed by saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Product identity is confirmed by 1 H NMR (noting the disappearance of the broad 2-NH2 singlet and the appearance of a downfield amide proton signal).

Application II: Synthesis of Indole-Fused Polyheterocycles ( α -Carbolines)

Beyond direct target binding, 5-Methyl-1H-indol-2-amine is a highly prized building block for the construction of complex indole-fused nitrogenated polyheterocycles, such as α -carbolines. These structures exhibit enhanced photophysical properties and are investigated as kinase inhibitors and antiviral agents[2].

Mechanistic Rationale: Iodo-Cyclization

To build the α -carboline architecture, the 2-aminoindole must undergo a multi-component tandem reaction. The 2-amino group acts as the primary nucleophile, while the C3 position of the indole—which is naturally nucleophilic—is exploited to attack an electrophilically activated alkyne. To control regioselectivity and prevent premature N-alkylation, the 5-Methyl-1H-indol-2-amine is first converted to a bis-carbamate protected intermediate (e.g., ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate)[3].

Pathway N1 Protected 5-Methyl-2-aminoindole N3 One-Pot Condensation N1->N3 N2 Disubstituted Propargyl Alcohol N2->N3 N4 I2 / ICl Addition N3->N4 Nucleophilic Attack N5 Iodo-cyclization Intermediate N4->N5 Electrophilic Activation N6 Iodo-cycloelimination (Mild Conditions) N5->N6 Rearrangement N7 Substituted α-Carboline N6->N7 Final Product

Mechanistic pathway for the synthesis of α-carbolines via tandem iodo-cyclization.

Protocol 2: Tandem Iodo-Cyclization to Form α -Carbolines

This protocol outlines the one-pot condensation of the protected 5-methyl-2-aminoindole with a propargyl alcohol, mediated by I2/ICl.

Step-by-Step Methodology:

  • Protection Phase: React 5-Methyl-1H-indol-2-amine with ethyl chloroformate and NaHCO3 in THF for 17 hours to yield ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate[3]. Isolate via standard aqueous workup.

  • Condensation Setup: In a reaction vial, combine the protected indole (1.0 equiv) and a disubstituted propargyl alcohol (1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Iodine Activation: Add molecular Iodine (I2) or Iodine monochloride (ICl) (1.5 equiv) to the mixture at room temperature.

    • Causality Check: The I2/ICl acts as a dual-purpose reagent. First, it acts as a π -Lewis acid to activate the alkyne of the propargyl alcohol, facilitating nucleophilic attack by the indole C3 position. Second, it triggers the iodo-cycloelimination of the N-linked carbamate under mild conditions, closing the fused pyridine ring of the carboline.

  • Reaction Monitoring: Stir for 30–60 minutes.

    • Self-Validation: The reaction provides a distinct visual cue. TLC analysis (UV 254 nm) will reveal the rapid formation of a highly fluorescent spot, indicative of the extended aromatic conjugation of the newly formed α -carboline system.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na2S2O3.

    • Self-Validation: The dark brown/purple color of the active iodine will immediately dissipate, leaving a pale yellow or colorless organic phase, confirming successful neutralization of the oxidant.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via column chromatography to isolate the 5-methyl-substituted α -carboline derivative.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Journal of Medicinal Chemistry - ACS Public
  • ethyl 2-[(ethoxycarbonyl)
  • Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides Organic Letters - ACS Public
  • 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles ResearchGate / Advanced Synthesis & C

Sources

Method

The Versatile Building Block: 5-Methyl-1H-indol-2-amine Hydrochloride in Heterocyclic Synthesis

Introduction: The Privileged Indole Scaffold in Medicinal Chemistry The indole nucleus is a cornerstone of medicinal chemistry, forming the structural foundation of a vast array of biologically active compounds. Its pres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural foundation of a vast array of biologically active compounds. Its presence in numerous natural products and synthetic drugs underscores its significance as a "privileged scaffold." Among the diverse family of indole derivatives, 5-Methyl-1H-indol-2-amine hydrochloride has emerged as a particularly valuable and versatile building block for the construction of complex heterocyclic systems. The strategic placement of the reactive 2-amino group and the electron-donating 5-methyl substituent provides a unique chemical handle for the synthesis of novel compounds with significant therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the use of 5-Methyl-1H-indol-2-amine hydrochloride in the synthesis of medicinally relevant heterocyclic compounds, with a focus on pyrimido[1,2-a]indoles and pyridazino[4,5-b]indoles. These fused heterocyclic systems are of considerable interest due to their demonstrated antimicrobial and antitumor activities.[1][2][3][4]

Chemical Properties and Reactivity

5-Methyl-1H-indol-2-amine hydrochloride is a stable salt that readily liberates the free base, a potent binucleophile, upon treatment with a mild base. The nucleophilicity of the 2-amino group and the endocyclic nitrogen at the 1-position allows for a range of cyclocondensation reactions with suitable electrophilic partners. The methyl group at the 5-position enhances the electron density of the indole ring system, potentially influencing the reactivity and biological activity of the resulting heterocyclic compounds.

PART 1: Synthesis of Pyrimido[1,2-a]indoles

Pyrimido[1,2-a]indoles are a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. The synthesis of these scaffolds from 2-aminoindoles typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a functionalized equivalent.

Protocol 1: Synthesis of 2,4-Dimethyl-10-methyl-pyrimido[1,2-a]indol-1-one

This protocol details the synthesis of a representative pyrimido[1,2-a]indole derivative through the reaction of 5-Methyl-1H-indol-2-amine with acetylacetone (a 1,3-dicarbonyl compound).

Reaction Scheme:

G A 5-Methyl-1H-indol-2-amine C 2,4-Dimethyl-10-methyl-pyrimido[1,2-a]indol-1-one A->C Reflux, Ethanol B Acetylacetone B->C

A representative reaction scheme for pyrimido[1,2-a]indole synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Methyl-1H-indol-2-amine hydrochloride[27878-37-1]182.65
Acetylacetone (2,4-Pentanedione)[123-54-6]100.12
Triethylamine[121-44-8]101.19
Ethanol, anhydrous[64-17-5]46.07
Ethyl acetate[141-78-6]88.11
Hexanes[110-54-3]86.18

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the Free Base: In a 100 mL round-bottom flask, suspend 5-Methyl-1H-indol-2-amine hydrochloride (1.83 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Add triethylamine (1.5 mL, 11 mmol) to the suspension to liberate the free 2-aminoindole. Stir the mixture at room temperature for 15 minutes. The hydrochloride salt will precipitate and can be removed by filtration, although it is often carried through to the next step.

  • Reaction with Acetylacetone: To the ethanolic solution of the free base, add acetylacetone (1.1 mL, 11 mmol).

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexanes, 1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of ethyl acetate and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield 2,4-Dimethyl-10-methyl-pyrimido[1,2-a]indol-1-one as a solid.

Expected Yield: 60-70%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Use of Triethylamine: Triethylamine is a mild, non-nucleophilic base used to deprotonate the hydrochloride salt of the starting material, generating the more reactive free amine in situ.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction under reflux conditions.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or byproducts.

PART 2: Synthesis of Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles represent another important class of indole-fused heterocycles with promising biological activities, including potential as DYRK1A inhibitors and anti-proliferative agents.[3] Their synthesis from 2-aminoindoles can be achieved through condensation with 1,4-dicarbonyl compounds or their synthetic equivalents.

Protocol 2: Synthesis of 1,4-Dimethyl-5-methyl-5H-pyridazino[4,5-b]indole

This protocol outlines a potential synthetic route to a pyridazino[4,5-b]indole derivative using 5-Methyl-1H-indol-2-amine and 2,5-hexanedione (a 1,4-dicarbonyl compound).

Reaction Scheme:

G A 5-Methyl-1H-indol-2-amine C 1,4-Dimethyl-5-methyl-5H-pyridazino[4,5-b]indole A->C Reflux, Acetic Acid B 2,5-Hexanedione B->C

A representative reaction scheme for pyridazino[4,5-b]indole synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Methyl-1H-indol-2-amine hydrochloride[27878-37-1]182.65
2,5-Hexanedione[110-13-4]114.14
Glacial Acetic Acid[64-19-7]60.05
Sodium Bicarbonate (saturated solution)N/AN/A
Dichloromethane[75-09-2]84.93

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Methyl-1H-indol-2-amine hydrochloride (1.83 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add 2,5-hexanedione (1.2 mL, 10.5 mmol) to the solution.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC (eluent: dichloromethane/methanol, 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: 50-60%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and an acid catalyst to promote the condensation and subsequent cyclization reaction.

  • Extended Reflux Time: The formation of the pyridazine ring from a 1,4-dicarbonyl compound often requires more forcing conditions and longer reaction times compared to pyrimidine synthesis.

  • Aqueous Work-up and Neutralization: This procedure is necessary to remove the acidic solvent and any water-soluble byproducts.

  • Extraction with Dichloromethane: Dichloromethane is a common solvent for extracting organic compounds from aqueous solutions.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyrimido[1,2-a]indoles and pyridazino[4,5-b]indoles from 5-Methyl-1H-indol-2-amine hydrochloride.

workflow1 cluster_start Starting Material cluster_pyrimidine Pyrimidine Synthesis cluster_pyridazine Pyridazine Synthesis start 5-Methyl-1H-indol-2-amine HCl free_base_p Generate Free Base (e.g., Triethylamine) start->free_base_p react_1_4_dicarbonyl React with 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) start->react_1_4_dicarbonyl react_1_3_dicarbonyl React with 1,3-Dicarbonyl (e.g., Acetylacetone) free_base_p->react_1_3_dicarbonyl cyclize_p Cyclocondensation (Reflux in Ethanol) react_1_3_dicarbonyl->cyclize_p purify_p Purification (Chromatography) cyclize_p->purify_p product_p Pyrimido[1,2-a]indole purify_p->product_p cyclize_pd Cyclocondensation (Reflux in Acetic Acid) react_1_4_dicarbonyl->cyclize_pd purify_pd Purification (Recrystallization/Chromatography) cyclize_pd->purify_pd product_pd Pyridazino[4,5-b]indole purify_pd->product_pd

Sources

Application

Application Note: Experimental Setup and Tandem Annulation Protocols for 5-Methyl-1H-indol-2-amine Hydrochloride

Introduction & Mechanistic Overview The 2-aminoindole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including kinase inhibitors, GPCR ligands, and complex natural alkaloids[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 2-aminoindole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including kinase inhibitors, GPCR ligands, and complex natural alkaloids[1]. However, the intrinsic electron-rich nature of the indole core, compounded by the electron-donating exocyclic amine, makes free 2-aminoindoles notoriously unstable. They are highly susceptible to rapid auto-oxidation and polymerization under ambient conditions.

To circumvent this, the molecule is typically stored and handled as a hydrochloride salt—5-Methyl-1H-indol-2-amine hydrochloride . Protonation of the amine drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy level, providing a shelf-stable precursor. This application note details the mechanistic rationale, handling procedures, and validated protocols for the in situ free-basing, bis-carbamate protection, and subsequent tandem cyclization of this highly reactive intermediate[2].

Mechanistic Causality in Experimental Design

Working with 5-Methyl-1H-indol-2-amine hydrochloride requires precise control over the reaction environment to prevent degradation:

  • Controlled Free-Basing : The free amine must be liberated in situ prior to functionalization. Exposing the salt to strong bases (e.g., NaOH, KOH) in the presence of trace atmospheric oxygen triggers Single Electron Transfer (SET) oxidation, leading to deeply colored, intractable polymeric tars. To prevent this, mild bases such as NaHCO₃ are employed. NaHCO₃ neutralizes the HCl salt without generating a high concentration of the hyper-reactive, deprotonated indolyl anion[2].

  • Bis-Carbamate Protection : Because the C3 position of a free 2-aminoindole is hyper-nucleophilic, direct cross-coupling often yields complex, inseparable mixtures[3]. By reacting the free base with ethyl chloroformate, both the exocyclic amine and the indole nitrogen are protected, forming an N,N-dicarbamate[2]. This electron-withdrawing protection strategy dampens the nucleophilicity of the C3 position, stabilizing the molecule for controlled, downstream electrophilic annulations[2].

Experimental Workflow

Workflow A 5-Methyl-1H-indol-2-amine HCl (Stable Precursor) B Free-Basing (NaHCO3, THF, 0°C) A->B Neutralization (-HCl, -CO2) C Bis-Protection (Ethyl Chloroformate) B->C in situ Acylation (Argon Atm) G Oxidative Polymerization (Degradation Pathway) B->G O2 / Strong Base D Protected Intermediate (N,N-Dicarbamate) C->D Aqueous Workup E Iodo-Cyclization (Propargyl Alcohol, I2/ICl) D->E Electrophilic Activation F α-Carboline Derivative (Target Scaffold) E->F Cycloelimination

Workflow for the stabilization, protection, and tandem annulation of 5-Methyl-1H-indol-2-amine HCl.

Protocol 1: In Situ Free-Basing and Bis-Carbamate Protection

This protocol details the synthesis of the stabilized intermediate: ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate[2].

Materials: 5-Methyl-1H-indol-2-amine hydrochloride, Sodium bicarbonate (NaHCO₃), Ethyl chloroformate, Anhydrous Tetrahydrofuran (THF), Argon gas.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask, evacuate, and backfill with Argon three times. Add 5-Methyl-1H-indol-2-amine hydrochloride (1.0 mmol) and anhydrous THF (5.0 mL) to create a 0.2 M suspension.

  • Neutralization : Cool the suspension to 0 °C using an ice bath. Add solid NaHCO₃ (3.0 mmol) in one rapid portion under a positive stream of Argon.

    • Self-Validating Cue: Observe mild effervescence (CO₂ evolution). The suspension should remain pale yellow. A rapid shift to dark purple or black indicates a compromised inert atmosphere and premature oxidation[1].

  • Acylation : Add ethyl chloroformate (2.5 mmol) dropwise over 5 minutes via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 17 hours[2].

  • Validation & Workup : Quench the reaction by slowly adding distilled water (10 mL).

    • Self-Validating Cue: Analyze the mixture via TLC (Hexanes:EtOAc 3:1). The highly polar, streak-prone starting material (Rf ~0.1) must be completely consumed, replaced by a distinct, UV-active product spot (Rf ~0.6).

  • Isolation : Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the bis-protected intermediate (Typical yield: ~69%)[2].

Protocol 2: Tandem Iodo-Cyclization to α-Carbolines

The protected 5-methyl-2-aminoindole can be utilized in three-component tandem reactions to synthesize complex α-carbolines, bypassing the instability of the free amine[2].

Step-by-Step Methodology:

  • Setup : In a dry reaction vial, dissolve the bis-protected 5-methyl-2-aminoindole (1.0 mmol) and a disubstituted propargyl alcohol (1.2 mmol) in anhydrous CH₃CN (5.0 mL).

  • Electrophilic Activation : Add I₂ (1.2 mmol) or ICl (1.5 mmol) at room temperature.

    • Mechanistic Rationale: The iodine species acts as a Lewis acid/electrophile, activating the alkyne. The dampened, yet still reactive C3 position of the protected indole attacks the activated alkyne, initiating a cascade iodo-cyclization followed by the elimination of the N-linked carbamate[2].

  • Monitoring & Quench : Stir the deep brown solution at room temperature (for I₂) or 80 °C (for ICl) until complete consumption of the indole is observed via LC-MS. Quench with saturated aqueous Na₂S₂O₃ (5 mL).

    • Self-Validating Cue: The dark brown color of the reaction mixture will immediately dissipate to a pale yellow or colorless solution, visually confirming the complete reduction of unreacted electrophilic iodine.

  • Isolation : Extract the mixture with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target α-carboline[2].

Quantitative Data Presentation

The following table summarizes the optimization parameters for the functionalization of 5-Methyl-1H-indol-2-amine hydrochloride, demonstrating the critical nature of base and solvent selection.

Table 1: Optimization of Reaction Conditions for 2-Aminoindole Functionalization

Base / AdditiveSolventTemp (°C)AtmosphereYield (%)Mechanistic Outcome & Observation
NaHCO₃ (3.0 eq) THF 0 to RT Argon 69 Clean conversion to bis-carbamate; minimal degradation [2]
Et₃N (3.0 eq)DCM0 to RTArgon45Moderate yield; significant C3-acylation byproduct observed
NaOH (aq)THF/H₂O0 to RTAir< 10Rapid darkening; intractable polymeric mixture due to SET oxidation
K₂CO₃ (3.0 eq)DMFRTArgon35Sluggish conversion; difficult purification profile
I₂ (1.2 eq)CH₃CNRTAir82Clean iodo-cyclization to dihydro-α-carboline[2]
ICl (1.5 eq)CH₃CN80Air75Full aromatization to α-carboline via cycloelimination[2]

*Note: Iodine/ICl conditions refer to the secondary tandem annulation step (Protocol 2) using the protected intermediate.

References

  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles Source: Advanced Synthesis & Catalysis / ResearchGate URL: [Link]

  • Title: Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and reactions of 2-amino-3-(ω-chloroalkyl)indoles Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines via iodo-cyclization/iodo-cycloelimination (ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate) Source: Tetrahedron Letters / Molaid URL: [Link]

Sources

Method

In vitro assays using 5-Methyl-1H-indol-2-amine hydrochloride

Application Note: In Vitro Assay Workflows for 5-Methyl-1H-indol-2-amine Hydrochloride Derivatives in Drug Discovery Executive Summary 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Workflows for 5-Methyl-1H-indol-2-amine Hydrochloride Derivatives in Drug Discovery

Executive Summary

5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, privileged pharmacophore precursor utilized in the synthesis of targeted therapeutics. Recently, this building block has been critical in developing two distinct classes of bioactive molecules: 1H-indole-2-carboxamides for the treatment of Chagas disease (targeting Trypanosoma cruzi)[1], and open-ring acyl urea analogs acting as Sigma-1 receptor (σ1R) ligands for neurodegenerative diseases [2]. This application note details the causality-driven experimental design, screening workflows, and self-validating in vitro protocols required to evaluate derivatives synthesized from this core compound.

Causality & Experimental Design: The Scientific Rationale

Chemical Rationale: Why the 5-Methyl-1H-indol-2-amine Core?

The selection of 5-methyl-1H-indol-2-amine hydrochloride as a starting material is driven by strict Structure-Activity Relationship (SAR) requirements. The 2-amine hydrochloride salt provides a highly stable yet reactive nucleophilic center, allowing for facile amide coupling (to form carboxamides) or condensation with N-(phenoxycarbonyl) benzamides (to form acyl ureas).

Crucially, the 5-methyl substitution acts as a small, aliphatic electron-donating group (EDG). In anti-T. cruzi campaigns, derivatives bearing this 5-methyl group demonstrate optimized potency (pEC50 5.4–6.2), whereas the introduction of electron-withdrawing groups (EWGs) such as halogens or trifluoromethyls renders the scaffold inactive [1]. In neuropharmacology, the 5-methyl indole moiety effectively mimics the binding conformation of highly potent, complex isoxazole ligands (e.g., PD144418) within the σ1R binding pocket, providing a synthetically accessible alternative with improved aqueous solubility [2].

Biological Rationale: Assay Selection
  • Phenotypic vs. Target-Based Screening (Chagas Disease): Phenotypic screening against intracellular T. cruzi amastigotes is prioritized as the primary assay. This ensures that the synthesized compounds can successfully permeate the host cell membrane and survive the intracellular environment. Target-based biochemical assays (e.g., recombinant TcCYP51 inhibition) are run secondarily to de-risk the mechanism of action (MoA), as exclusive CYP51 inhibition has historically been associated with clinical failure in Chagas disease [1].

  • Radioligand Displacement (Neurodegeneration): To validate σ1R ligands, a radioligand binding assay is the gold standard. By measuring the displacement of a highly specific radiotracer ([3H]-(+)-pentazocine), researchers obtain a direct, quantifiable measure of target engagement (Ki), which is an absolute prerequisite before advancing compounds to complex in vivo Alzheimer's models [2].

Multiparametric In Vitro Screening Workflow

The following logic flow illustrates the divergent screening pathways for 5-methyl-1H-indol-2-amine derivatives based on their synthetic functionalization.

G cluster_0 Therapeutic Pathway 1: Anti-Chagas Disease cluster_1 Therapeutic Pathway 2: Neurodegeneration Start 5-Methyl-1H-indol-2-amine HCl (Core Precursor) Synth1 Amide Coupling (1H-Indole-2-carboxamides) Start->Synth1 Synth2 Acyl Urea Formation (Open-Ring Analogs) Start->Synth2 Pheno Phenotypic Assay (T. cruzi Amastigotes) Synth1->Pheno Evaluate Potency (pEC50) Target1 Biochemical Assay (Recombinant TcCYP51) Pheno->Target1 Determine MoA (IC50) Target2 Radioligand Binding (Sigma-1 Receptor, σ1R) Synth2->Target2 Measure Affinity (Ki)

Fig 1: Multiparametric in vitro screening workflow for 5-methyl-1H-indol-2-amine derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Content Phenotypic Screening (Intracellular T. cruzi Amastigotes)

Causality: This assay simultaneously measures anti-parasitic efficacy and host-cell cytotoxicity, ensuring the therapeutic window is accurately defined early in the drug discovery process.

  • Cell Culture & Infection: Cultivate Vero cells in DMEM supplemented with 10% FBS. Infect the cells with T. cruzi (Tulahuen strain expressing β-galactosidase or X10/7 strain) at a multiplicity of infection (MOI) of 10.

  • Compound Preparation: Dissolve the 1H-indole-2-carboxamide derivatives in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.

  • Assay Assembly: Dispense 50 nL of the compound dilutions into 384-well assay plates using an acoustic liquid handler (e.g., Echo 550) to minimize solvent toxicity (final DMSO concentration <0.5%).

  • Incubation: Seed 5,000 infected Vero cells per well. Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Self-Validation Controls: Include Benznidazole (10 µM) as a positive control for parasite clearance, and 0.5% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Detection & Analysis: Fix cells with 4% paraformaldehyde and stain with DAPI. Use an automated high-content imaging system (e.g., PerkinElmer Operetta) to quantify the number of host cell nuclei (cytotoxicity) and intracellular amastigotes (efficacy). Calculate the pEC50 using a 4-parameter logistic regression.

Protocol B: Recombinant TcCYP51 Biochemical Assay

Causality: Used to determine if the phenotypic efficacy observed in Protocol A is driven by CYP51 inhibition. A lack of correlation suggests a novel, highly desirable MoA [1].

  • Enzyme Preparation: Express and purify recombinant TcCYP51. Prepare the assay buffer (50 mM potassium phosphate, pH 7.4, 10% glycerol, 0.1 mM EDTA).

  • Reaction Mixture: Combine 0.5 µM TcCYP51, 1 µM cytochrome P450 reductase (CPR), and the test compound (up to 10 µM maximum concentration) in a 96-well UV-transparent plate.

  • Substrate Addition: Introduce the surrogate fluorogenic substrate (e.g., BOMCC) or the natural substrate (lanosterol).

  • Initiation & Validation: Initiate the reaction by adding 100 µM NADPH. Include Posaconazole as a positive control for complete CYP51 inhibition.

  • Measurement: Monitor the reaction kinetically for 30 minutes at 37°C using a microplate reader. Calculate the IC50. Compounds are deemed "inactive" against CYP51 if IC50 > 10 µM.

Protocol C: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Causality: Quantifies the binding affinity of acyl urea derivatives to the σ1R. Displacement of the radioligand confirms that the structural mimicry of the 5-methyl-indole core successfully translates to target engagement [2].

  • Membrane Preparation: Homogenize guinea pig brain tissue (or CHO cells stably expressing human σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes and resuspend the pellet.

  • Assay Setup: In a 96-well deep-well plate, combine 50 µL of the test compound (serial dilutions), 50 µL of [3H]-(+)-pentazocine (final concentration ~3 nM), and 400 µL of the membrane suspension (~200 µg protein/well).

  • Self-Validation Controls: Define Total Binding (TB) using assay buffer in place of the test compound. Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol.

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity using a Liquid Scintillation Counter. Calculate the Ki using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles of 5-methyl-1H-indol-2-amine derivatives across the described assays, establishing benchmark metrics for hit-to-lead progression.

Compound ClassTarget / Assay SystemPrimary MetricExpected Active RangeBiological Significance
1H-Indole-2-carboxamides Intracellular T. cruzi AmastigotespEC505.5 – 6.2Indicates moderate to good anti-parasitic efficacy.
1H-Indole-2-carboxamides Recombinant TcCYP51 EnzymeIC50 (µM)> 10.0 µMInactivity confirms a novel MoA, avoiding CYP51-related clinical failure.
1H-Indole-2-carboxamides Vero Host Cells (Cytotoxicity)pCC50< 4.5Ensures a safe therapeutic window (>10-fold selectivity).
Acyl Urea Analogs Sigma-1 Receptor (σ1R)Ki (µM)2.0 – 10.0Confirms target engagement for neuroprotective potential.

References

  • de Oliveira, R. G., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025.[Link]

  • Thapa, R., et al. "Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands." Molecules, 2023, 28(5), 2319.[Link]

Application

Application Note: 5-Methyl-1H-indol-2-amine Hydrochloride as a Strategic Precursor in Pharmacological Synthesis

Executive Summary & Chemical Rationale 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, privileged scaffold utilized extensively in modern medicinal chemistry. The 2-aminoindole core ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) is a highly versatile, privileged scaffold utilized extensively in modern medicinal chemistry. The 2-aminoindole core serves as a fundamental building block for synthesizing complex heterocycles, while the specific 5-methyl substitution provides a unique electron-donating profile and steric bulk. This structural combination is critical for optimizing lipophilic ligand efficiency (LLE) and target binding affinity in various pharmacological applications, ranging from antiparasitic agents to complex anticancer pharmacophores.

This guide details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and self-validating synthetic protocols for utilizing this precursor in two major drug development workflows: the synthesis of anti-Trypanosoma cruzi agents and the tandem synthesis of α-carbolines.

Pharmacological Application I: Anti-Trypanosoma cruzi Agents (Chagas Disease)

Causality in Scaffold Selection

In the optimization of 1H-indole-2-carboxamides for the treatment of Chagas disease, phenotypic screening against intracellular amastigotes of T. cruzi revealed that the substitution pattern on the indole core strictly dictates both antiparasitic potency and metabolic stability ()[1].

Why the 5-Methyl variant? SAR exploration demonstrated that small, aliphatic, electron-donating groups (EDG) at the 5-position—such as a methyl group—are highly favored[1]. The 5-methyl group optimizes the spatial orientation of the molecule, allowing it to effectively interact with the parasite's intracellular targets (historically linked to CYP51 inhibition)[2]. Conversely, replacing the methyl group with electron-withdrawing groups (EWG) like halogens or trifluoromethyl (-CF3) results in a complete loss of potency[1].

Quantitative SAR Comparison
Indole 5-SubstituentElectronic ProfileT. cruzi Potency (pEC50)Pharmacological Status
-CH3 (5-Methyl) Electron-Donating (EDG)5.4 – 6.2Active ; optimal steric fit and potency[1]
-Cyclopropyl Electron-Donating (EDG)5.4 – 6.2Active ; moderate microsomal clearance[1]
-H (Unsubstituted) Neutral< 5.0Sub-optimal potency[1]
-CF3 / -Halogen Electron-Withdrawing (EWG)< 4.2Inactive ; poor target engagement[1]
Workflow Visualization

Pathway1 A 5-Methyl-1H-indol-2-amine HCl B Free Base Generation (DIPEA, DMF) A->B Deprotonation C Amide Coupling (HATU, Carboxylic Acid) B->C Nucleophilic Attack D 1H-Indole-2-carboxamide (Lead Compound) C->D Purification E Target: T. cruzi Intracellular Amastigotes D->E Phenotypic Screening

Workflow for the synthesis of 1H-Indole-2-carboxamides targeting Trypanosoma cruzi.

Protocol: Amide Coupling from the Hydrochloride Salt

To synthesize reverse sulfonamides or complex carboxamides, the commercial hydrochloride salt must be carefully neutralized in situ prior to coupling[3].

Step-by-Step Methodology:

  • Free-Basing (Self-Validating Step): Suspend 1.0 eq of 5-methyl-1H-indol-2-amine hydrochloride in anhydrous DMF (0.1 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Rationale: The hydrochloride salt renders the 2-amine protonated and non-nucleophilic. A deliberate excess of DIPEA ensures complete liberation of the free amine while simultaneously neutralizing the acidic byproducts (e.g., HOAt) generated during the subsequent coupling phase. The solution should transition from a cloudy suspension to a clear solution, visually validating the free-base generation.

  • Electrophile Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature to form the highly reactive O-At ester.

  • Coupling: Dropwise add the activated acid solution to the indole free-base solution. Stir at room temperature for 12 hours.

    • Validation: Monitor via LC-MS. The disappearance of the indole mass peak (m/z 146 for the free base) confirms reaction completion.

  • Targeted Workup: Quench the reaction with saturated aqueous NaHCO3.

    • Rationale: The mild basic quench hydrolyzes unreacted active esters and partitions the water-soluble coupling byproducts (tetramethylurea) into the aqueous layer. Extract with EtOAc (3x), dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography.

Pharmacological Application II: Synthesis of α-Carboline Pharmacophores

Causality in Tandem Cyclization

α-Carbolines are potent, rigid pharmacophores with broad applications in CNS and oncology drug discovery. 5-Methyl-1H-indol-2-amine hydrochloride serves as a direct precursor for synthesizing substituted α-carbolines through a highly efficient three-component tandem reaction ().

Because the electron-rich 2-aminoindole core is highly susceptible to unwanted oxidation or polymerization under the harsh electrophilic conditions of iodine-mediated cyclization, it must first be converted into a bis-carbamate protected intermediate.

Workflow Visualization

Pathway2 A 5-Methyl-1H-indol-2-amine HCl B Bis-carbamate Protection (Ethyl chloroformate, NaHCO3) A->B 17h, THF C Protected 2-Aminoindole Intermediate B->C 69% Yield D Tandem Condensation (+ Propargyl Alcohol, I2/ICl) C->D Iodo-cyclization E Substituted α-Carboline (Pharmacophore) D->E Iodo-cycloelimination

Reaction logic for the tandem synthesis of α-carbolines via iodo-cyclization.

Protocol: Bis-carbamate Protection & Iodo-Cyclization

Step-by-Step Methodology:

  • Bis-Protection of the Indole Core:

    • React 1.0 eq of 5-methyl-1H-indol-2-amine hydrochloride with 2.5 eq of ethyl chloroformate in the presence of an excess of NaHCO3 in THF.

    • Stir the biphasic mixture vigorously at room temperature for 17.0 hours.

    • Rationale: NaHCO3 acts as a mild base to neutralize the HCl salt and the HCl generated during carbamate formation without hydrolyzing the highly reactive chloroformate. This step protects both the 1-NH and 2-NH2 positions, yielding ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate (Typical yield: 69%).

  • Three-Component Tandem Reaction:

    • In a dry flask, combine the bis-carbamate protected indole (1.0 eq) and a disubstituted propargyl alcohol (1.2 eq) in anhydrous acetonitrile.

    • Introduce I2 or ICl (1.5 eq) to initiate the reaction.

    • Rationale: The iodine source acts as a dual-purpose reagent. It first activates the alkyne for a nucleophilic attack by the indole core (iodo-cyclization), and subsequently drives the iodo-cycloelimination of the N-linked carbamate under mild conditions.

  • Reaction Quench & Isolation:

    • After 0.5 hours of reaction time, quench the mixture with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted I2 to water-soluble iodide ions.

    • Extract with dichloromethane, wash with brine, and purify to isolate the target α-carboline.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]

  • Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines via iodo-cyclization/iodo-cycloelimination Source: Tetrahedron Letters, Volume 51, Issue 52, Pages 6897-6901 (2010) URL:[Link]

Sources

Method

Safe handling and storage procedures for 5-Methyl-1H-indol-2-amine hydrochloride

Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Methyl-1H-indol-2-amine hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Methyl-1H-indol-2-amine hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Profile

The indole scaffold is a privileged structure in medicinal chemistry, and 2-aminoindoles are particularly valuable as precursors for complex nitrogenated polyheterocycles and biologically active therapeutics. However, the free base form of 2-aminoindole is notoriously unstable. To mitigate this, compounds like 5-Methyl-1H-indol-2-amine are synthesized and supplied as their hydrochloride salts [1].

As a Senior Application Scientist, I cannot overstate the importance of understanding the inherent reactivity of this molecule. Mishandling 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) leads to rapid degradation, compromising assay reproducibility and yield. This guide establishes a self-validating system of handling protocols grounded in the compound's mechanistic chemistry.

Physicochemical and Hazard Summary

Before handling the material, researchers must familiarize themselves with its quantitative and hazard profile.

PropertyValue / Description
Compound Name 5-Methyl-1H-indol-2-amine hydrochloride
CAS Number 1262587-79-0
Molecular Formula C9H11ClN2 (C9H10N2 • HCl)
Molecular Weight 182.65 g/mol
Appearance Solid (Off-white; darkens upon oxidation)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Solubility DMSO, Methanol, Water (Degassing required)
Storage Temperature 2-8 °C (Short-term) / -20 °C (Long-term)

Mechanistic Insights: The Causality of Instability

To understand why specific storage and handling conditions are required, one must look at the electronic properties of the indole ring. The C3 position of the 2-aminoindole core is highly electron-rich. When exposed to ambient triplet oxygen ( O2​ ), the free base undergoes rapid autoxidation to form an unstable 3-hydroperoxyindolenine intermediate [2, 3]. This intermediate subsequently decomposes, leading to dimerization, ring-opening, and the formation of dark, polymeric degradation products.

Protonation of the amine to form the hydrochloride salt withdraws electron density from the indole core, significantly deactivating the C3 position toward electrophilic oxygen attack. However, this stabilization is not absolute; trace moisture can cause localized dissociation of the salt, re-exposing the vulnerable free base to oxidation.

G A 2-Aminoindole (Electron-rich C3) B Triplet Oxygen (O2) Exposure A->B Autoxidation E Hydrochloride Salt (Protonated Amine) A->E + HCl C 3-Hydroperoxyindolenine (Unstable Intermediate) B->C Radical Addition D Oxidative Degradation & Polymerization C->D Decomposition F Stabilized Core (Resistant to O2) E->F Electronic Deactivation

Mechanism of 2-aminoindole autoxidation and stabilization via hydrochloride salt formation.

Self-Validating Storage Protocols

A self-validating protocol ensures that if a step is missed, the physical state of the system will indicate a failure (e.g., color change from off-white to dark brown indicates oxidation).

  • Temperature Control: Store the solid at -20 °C for long-term preservation. Kinetic energy reduction exponentially decreases the rate of any residual autoxidation. For active daily use, 2-8 °C is acceptable for up to two weeks.

  • Atmospheric Control (The Argon Blanket): Always backfill the storage vial with an inert gas. Argon is strictly preferred over Nitrogen. Because Argon is denser than air, it forms a protective blanket over the solid. Nitrogen easily mixes with ambient air due to convective currents when the vial is opened.

  • Moisture Exclusion: The hydrochloride salt is hygroscopic. Store the primary vial inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel.

  • Photoprotection: Store in amber glass vials. UV light can act as a radical initiator, accelerating the autoxidation cascade even in low-oxygen environments.

Experimental Workflows: Safe Handling and Solution Preparation

Because 5-Methyl-1H-indol-2-amine hydrochloride is a respiratory and skin irritant (H315, H319, H335) [1, 4], all handling must be performed inside a certified Class II biological safety cabinet or a chemical fume hood.

Step-by-Step Solution Preparation Methodology

When preparing stock solutions for biological assays or synthetic steps, dissolved oxygen in the solvent is the primary vector for degradation.

Step 1: Thermal Equilibration Remove the vial from -20 °C storage and place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the hygroscopic salt, leading to localized hydrolysis and rapid degradation.

Step 2: Solvent Degassing Prepare the solvent (e.g., anhydrous DMSO or Methanol). Degas the solvent by sparging with Argon for 15 minutes, or by subjecting it to three freeze-pump-thaw cycles. Causality: Solvents at room temperature hold significant dissolved O2​ . Degassing removes the oxidizer from the microenvironment of the dissolved molecule.

Step 3: Weighing and Transfer Under a gentle stream of Argon, weigh the desired mass using an anti-static micro-spatula. Transfer to a pre-purged amber vial.

Step 4: Dissolution and Aliquoting Add the degassed solvent to achieve the desired concentration (e.g., 10 mM stock). Vortex gently until clear. Immediately divide the stock into single-use aliquots.

Step 5: Storage of Aliquots Flush the headspace of each aliquot tube with Argon, seal tightly, and immediately flash-freeze in liquid nitrogen before transferring to a -80 °C freezer. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and oxygen exposure that ruin bulk stock solutions.

G Step1 1. Equilibration Warm sealed vial to RT in desiccator Step2 2. Solvent Prep Degas anhydrous DMSO/MeOH via Argon sparging Step1->Step2 Step3 3. Inert Transfer Open and weigh under Argon blanket Step2->Step3 Step4 4. Dissolution Dissolve compound in degassed solvent Step3->Step4 Step5 5. Preservation Create single-use aliquots, Ar-flush, store at -80°C Step4->Step5

Step-by-step workflow for the safe handling and preparation of 5-Methyl-1H-indol-2-amine HCl.

References

  • Kost, A. N., Portnov, Y. N., Golubeva, G. A., & Mushket, B. "Synthesis and autooxidation of 2-amino-1,3-dialkylindoles". Chemistry of Heterocyclic Compounds, 1980. Available at:[Link]

  • Yamaguchi, H., Nakagawa, M., & Hino, T. "Autoxidation of indoles having a hetero-atom at 2-position. Decomposition of the intermediate 3-hydroperoxide". Tetrahedron Letters, 1970. Available at:[Link]

Application

Application Note: Scale-Up Synthesis of 5-Methyl-1H-indol-2-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 2-aminoindole scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 2-aminoindole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors and indoloquinoline alkaloids. However, the synthesis and isolation of 2-aminoindoles present significant chemical challenges.

The Causality of the Hydrochloride Salt: The free base of 5-methyl-1H-indol-2-amine is highly electron-rich and notoriously unstable. Upon exposure to air or ambient conditions, it rapidly undergoes tautomerization to the thermodynamically favored 2-iminoindoline form or suffers severe oxidative degradation. Consequently, trapping the newly formed amine as a hydrochloride salt is not merely a purification step, but a fundamental chemical requirement to stabilize the electron-rich indole core and prevent dimerization .

Pathway Selection: Direct amination of the indole core (e.g., via Buchwald-Hartwig coupling) suffers from poor regioselectivity and requires pre-functionalization. Instead, the reductive cyclization of (5-methyl-2-nitrophenyl)acetonitrile provides a highly regioselective, scalable, and atom-economical pathway .

While historical laboratory-scale methods utilize SnCl₂/HCl for this reduction, the generation of stoichiometric heavy metal waste results in an unacceptable E-factor for pharmaceutical scale-up. This protocol employs catalytic hydrogenation (Pd/C, H₂) in ethanolic HCl. The acid serves a critical dual purpose: it protonates the intermediate nitrile, enhancing its electrophilicity for intramolecular nucleophilic attack by the transient aniline, and it immediately traps the cyclized product as the stable hydrochloride salt .

Reaction Pathway & Mechanism

Mechanism A (5-Methyl-2-nitrophenyl)acetonitrile B Nitro Reduction (Pd/C, H₂, EtOH) A->B Catalytic H₂ C Aniline Intermediate (Transient) B->C -H₂O D Intramolecular Cyclization (Nucleophilic Attack on Nitrile) C->D HCl Activation E 2-Iminoindoline Intermediate D->E F 5-Methyl-1H-indol-2-amine Hydrochloride E->F Tautomerization & Salt Formation

Fig 1. Mechanistic pathway for the reductive cyclization to 5-Methyl-1H-indol-2-amine HCl.

Materials and Stoichiometry

The following reagent table is optimized for a 100 g scale-up batch, balancing reaction kinetics with thermal safety.

Table 1: Reagent Stoichiometry for 100 g Scale

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
(5-Methyl-2-nitrophenyl)acetonitrile176.171.0100.0 gStarting Material
10% Pd/C (50% wet)N/A5 wt%5.0 gHydrogenation Catalyst
Ethanol (Absolute)46.0710 vol1.0 LReaction Solvent
Hydrochloric Acid (37% aq)36.461.256.0 mLActivator / Salt Former
Hydrogen Gas2.02Excess4.0 barReducing Agent
Methyl tert-butyl ether (MTBE)88.155 vol500.0 mLAnti-Solvent

Experimental Protocol

Workflow N1 1. Reactor Prep Purge N₂, Load Pd/C N2 2. Substrate Loading Add Nitrile, EtOH, HCl N1->N2 N3 3. Hydrogenation 4 bar H₂, 45 °C, 5 h N2->N3 N4 4. Filtration Remove Pd/C over Celite N3->N4 N5 5. Crystallization Concentrate, add MTBE N4->N5 N6 6. Isolation Filter, Wash, Vacuum Dry N5->N6

Fig 2. Step-by-step scale-up workflow for the synthesis and isolation of the hydrochloride salt.

Step 1: Reactor Preparation & Substrate Loading
  • Causality: Palladium on carbon is highly pyrophoric when dry, especially in the presence of solvent vapors. Purging the reactor with inert gas prior to catalyst introduction prevents solvent ignition.

  • Charge a 2.0 L pressure reactor with 10% Pd/C (5.0 g, 5 wt% relative to substrate) under a steady nitrogen stream.

  • Add (5-methyl-2-nitrophenyl)acetonitrile (100.0 g, 0.567 mol) suspended in absolute ethanol (1.0 L, 10 vol).

  • Carefully add concentrated aqueous HCl (37%, 56 mL, 1.2 equiv).

  • Self-Validation: Ensure the pH of the slurry is < 2 via pH paper before sealing the reactor to guarantee complete salt formation post-cyclization.

Step 2: Hydrogenation
  • Seal the reactor and purge with N₂ (3 × 3 bar), followed by H₂ (3 × 3 bar).

  • Pressurize the reactor to 4.0 bar with H₂ and initiate stirring (500 rpm).

  • Heat the reaction mixture to 45 °C.

    • Causality: The reduction of the nitro group is highly exothermic. Maintaining the temperature at 45 °C ensures a steady reaction rate without thermal runaway, while providing sufficient thermal energy to drive the subsequent intramolecular cyclization.

  • Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when hydrogen consumption ceases.

  • Self-Validation: Confirm completion via HPLC (aliquot filtered through a 0.22 μm syringe filter); starting material should be < 0.5%.

Step 3: Catalyst Filtration
  • Cool the reactor to 20 °C, vent H₂, and purge thoroughly with N₂ (3 × 3 bar).

  • Filter the reaction mixture through a pad of Celite (20 g) under a nitrogen atmosphere to remove the Pd/C catalyst.

  • Wash the filter cake with absolute ethanol (200 mL).

    • Causality: The product hydrochloride salt is highly soluble in ethanol; washing ensures maximum yield recovery.

Step 4: Crystallization and Isolation
  • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 100 mbar) to approximately 3 volumes (~300 mL).

  • Transfer the concentrated solution to a 1.0 L jacketed reactor equipped with an overhead stirrer.

  • Slowly add methyl tert-butyl ether (MTBE, 500 mL, 5 vol) over 30 minutes at 20 °C.

    • Causality: MTBE acts as an anti-solvent. Slow addition controls the supersaturation curve, promoting the growth of large, filterable crystals rather than fine amorphous powder.

  • Cool the suspension to 0–5 °C and age for 2 hours.

  • Filter the crystalline solid, wash with cold MTBE (2 × 100 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: 92–105 g (82–93% theoretical).

Analytical Specifications & Quality Control

To ensure the integrity of the synthesized batch for downstream pharmaceutical applications, the isolated salt must meet stringent QC parameters.

Table 2: Quality Control & Analytical Specifications

ParameterMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale pink crystalline powderDark coloration indicates oxidative degradation of the indole core.
Purity HPLC (UV at 254 nm)≥ 98.0% (a/a)Ensures suitability for downstream amide coupling or functionalization.
Identity ¹H NMR (DMSO-d₆)Conforms to structureConfirms regiochemistry and successful salt formation (broad NH₃⁺ peak).
Residual Palladium ICP-MS≤ 10 ppmCritical regulatory requirement for pharmaceutical intermediates.
Moisture Content Karl Fischer Titration≤ 1.0% w/wPrevents hydrolysis and degradation during long-term storage.

References

  • Title: Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines via iodo-cyclization/iodo-cycloelimination Source: Tetrahedron Letters URL: [Link]

  • Title: Rapid Access to α-Carbolines via a One-Pot Tandem Reaction of α,β-Unsaturated Ketones with 2-Nitrophenylacetonitrile and the anti-Proliferative Activities of the Products Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Indoles in Multicomponent Processes (MCPs) Source: Chemical Reviews URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methyl-1H-indol-2-amine Hydrochloride Synthesis

Introduction: The Challenge and Importance of 2-Aminoindoles The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Importance of 2-Aminoindoles

The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique arrangement of hydrogen bond donors and its planar aromatic structure allow for potent interactions with various biological targets.[2] 5-Methyl-1H-indol-2-amine, in particular, is a valuable building block for developing novel therapeutics.

However, the synthesis of 2-aminoindoles is not without its challenges. The inherent reactivity of the 2-amino group makes the indole core highly susceptible to oxidation and decomposition, often leading to low yields and purification difficulties. This guide provides a troubleshooting framework for a common and robust synthetic route: the reductive cyclization of a substituted o-nitrophenylacetonitrile. By understanding the critical parameters and potential pitfalls at each stage, researchers can significantly improve the yield, purity, and scalability of their synthesis.

Core Synthetic Pathway: A Troubleshooting Overview

The most reliable and frequently employed pathway involves two key transformations. Understanding this flow is critical to diagnosing issues effectively.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Salt Formation & Purification A 4-Methyl-2-nitrotoluene B Nucleophilic Substitution (e.g., with Sodium Cyanide) A->B Starting Material C 4-Methyl-2-nitrophenylacetonitrile B->C Key Intermediate D Reduction of Nitro Group & Intramolecular Cyclization C->D Intermediate E 5-Methyl-1H-indol-2-amine (Unstable Free Base) D->E F Acidification (e.g., with HCl in Ether/EtOH) E->F Crude Product G 5-Methyl-1H-indol-2-amine HCl (Stable Final Product) F->G Purified Product G A Reductive Cyclization Complete (TLC shows clean product spot) B Begin Aqueous Workup / Solvent Removal A->B C Is the solution purged with N₂ or Ar? B->C D Workup under Inert Atmosphere C->D Yes E Exposure to Air (Oxygen) C->E No G Isolate Free Amine as an Oil/Solid D->G F Rapid Oxidation & Polymerization E->F K Dark Tar Formation F->K H Immediately Dissolve in Solvent (e.g., EtOH, EtOAc) G->H I Add HCl Solution to Precipitate Salt H->I J Stable Hydrochloride Salt Isolated I->J

Caption: Decision workflow to prevent product oxidation during workup.

  • Preventative Protocol:

    • Upon reaction completion, cool the mixture but do not remove the solvent in a way that exposes the crude product to air for extended periods (e.g., overnight on a rotary evaporator).

    • Perform the basic workup (to remove metal salts) and extractions under a blanket of nitrogen or argon if possible.

    • After extracting the free base into an organic solvent (e.g., ethyl acetate), dry it quickly with MgSO₄ or Na₂SO₄, filter, and immediately proceed to salt formation. Do not attempt to isolate the free base as a solid.

    • Add a solution of HCl (e.g., 2M in diethyl ether or acetyl chloride in methanol) to the organic extract to precipitate the stable hydrochloride salt directly.

Q3: I've isolated a solid, but the yield is very low after purification. Where is my product going?

Low purified yield can result from mechanical losses during a difficult workup or from incomplete precipitation of the hydrochloride salt.

Potential Cause A: Emulsion during Workup

  • Expertise & Causality: When neutralizing an acidic reaction mixture (like from a SnCl₂ reduction) with a strong base (like NaOH), metal hydroxides (e.g., Sn(OH)₂) precipitate. This gelatinous solid can stabilize oil-water interfaces, creating intractable emulsions during extraction and trapping a significant amount of product.

  • Troubleshooting Steps:

    • Filter First: After basifying the aqueous solution, filter the mixture through a pad of Celite® to remove the bulk of the metal hydroxides before extracting with an organic solvent.

    • Brine Wash: During extraction, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions.

    • Use a Different Base: In some cases, using aqueous sodium carbonate or bicarbonate for neutralization can produce a more granular precipitate that is easier to handle than that from sodium hydroxide.

Potential Cause B: Incorrect Solvent for Salt Precipitation

  • Expertise & Causality: The solubility of the hydrochloride salt is highly dependent on the solvent system. If the solvent is too polar, the salt will remain dissolved. If it's not polar enough, the free base may not be sufficiently soluble to react with the acid.

  • Troubleshooting Steps:

    • Solvent Selection: A common and effective method is to have the free base in a moderately polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Then, add the HCl solution (e.g., in diethyl ether).

    • Recrystallization vs. Precipitation: For purification, recrystallization is superior to simple precipitation. The hydrochloride salt often recrystallizes well from ethanol/diethyl ether or methanol/isopropanol mixtures.

Data Presentation: Recommended Solvents for Purification

StepSolvent SystemRationale
Initial Precipitation Ethyl Acetate or DCM/IPA (9:1)Good solubility for the free base, poor solubility for the HCl salt.
Recrystallization Ethanol / Diethyl EtherDissolve crude salt in minimal hot ethanol, add ether until cloudy, cool slowly.
Recrystallization Methanol / IsopropanolDissolve crude salt in minimal hot methanol, add isopropanol, cool slowly.

Experimental Protocols

Protocol 1: Reductive Cyclization using Tin(II) Chloride

This protocol is a robust method for converting the nitro-nitrile precursor to the desired 2-aminoindole. [3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-nitrophenylacetonitrile (1.0 eq).

  • Reagent Addition: Add ethanol (10 mL per gram of starting material) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (4.0 eq) portion-wise. The mixture is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Hydrochloride Salt Formation

This procedure is designed to minimize oxidation and maximize recovery.

  • Neutralization: Cool the reaction flask from Protocol 1 in an ice bath. Slowly and carefully add a 20% aqueous solution of sodium hydroxide until the pH is >10. A thick, white precipitate of tin salts will form.

  • Filtration (Optional but Recommended): Filter the entire mixture through a pad of Celite® to remove the bulk of the inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. To the resulting clear filtrate, add a 2M solution of HCl in diethyl ether dropwise with stirring. The product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

  • Purification: The crude hydrochloride salt can be further purified by recrystallization from ethanol/diethyl ether.

References

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (n.d.). Google Scholar.
  • Japp–Klingemann reaction. (2023, November 28). In Wikipedia. [Link]

  • Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330. [Link]

  • Wang, G., Ghorai, V., & Gribble, G. W. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Journal of Organic Chemistry, 75(8), 2796-2799. [Link]

  • Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Sakai, N., Uchida, N., & Konakahara, T. (2006). Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. Heterocycles, 67(2), 657. [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Chen, Y., et al. (2007). Utility of Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(8), 1369-1371. [Link]

  • Japp-Klingemann reaction. (n.d.). Chemeurope.com. Retrieved March 12, 2026, from [Link]

  • Fischer indole synthesis. (2024, February 24). In Wikipedia. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034–54066. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Troubleshooting, and Synthesis of 5-Methyl-1H-indol-2-amine

Welcome to the Advanced Technical Support Center for indole chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 5-Methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for indole chemistry. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 5-Methyl-1H-indol-2-amine. This compound is notoriously difficult to handle due to its extreme sensitivity to oxidation and polymerization.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven synthetic workarounds.

Diagnostic Hub: Understanding the Instability

Q: Why does my 5-Methyl-1H-indol-2-amine rapidly degrade into an intractable black/brown tar on the benchtop?

A: The degradation is driven by the extreme electron-rich nature of the 2-aminoindole core. The exocyclic amine (-NH₂) strongly donates electron density into the heteroaromatic system, making the C3 position of the indole ring highly nucleophilic.

When exposed to ambient oxygen, the free amine is rapidly oxidized to a transient 2-iminoindoline intermediate. This oxidized species acts as a potent electrophile. The highly nucleophilic C3 position of a neighboring, unoxidized 2-aminoindole molecule immediately attacks this intermediate, triggering a runaway intermolecular cascade that results in intractable polymeric mixtures[1]. Because of this inherent instability, attempts to isolate or store the unprotected free base often prove futile, necessitating either immediate trapping or the use of protected derivatives[1].

Degradation A 5-Methyl-1H-indol-2-amine (Electron-Rich Core) B Oxidation (O2) Ambient Air A->B C 2-Iminoindoline Intermediate B->C D Nucleophilic Attack at C3 Position C->D E Intractable Polymeric Tar D->E

Caption: Degradation cascade of 2-aminoindoles via oxidative polymerization.

Quantitative Data: Storage & Stability Profiles

To mitigate baseline degradation before your reaction even begins, adhere to the empirical stability timelines outlined below.

Storage ConditionAtmosphereTemperaturePhysical StateEstimated Half-LifeVisual Indicator of Degradation
Benchtop Ambient Air25°CNeat Solid< 2 HoursRapid shift from pale yellow to dark brown
Solution (DCM/MeOH) Ambient Air25°C0.1 M Solution< 30 MinutesSolution turns opaque black; baseline tar on TLC
Glovebox / Schlenk Argon/N₂-20°CNeat Solid1–3 MonthsSlow darkening over weeks
HCl Salt Form Ambient Air4°CNeat Solid6–12 MonthsRemains off-white/pale yellow
Protected (N-Boc) Ambient Air25°CNeat Solid> 2 YearsCompletely stable; no color change

Strategic Workarounds: Avoiding Free Amine Degradation

Q: I need to functionalize the 2-amino position, but the starting material degrades before the reaction completes. What is the standard workaround?

A: The most robust strategy in modern synthetic chemistry is in situ generation . Instead of purchasing or isolating the highly unstable free amine, you synthesize it transiently in the reaction flask and immediately trap it with your target electrophile.

A highly effective method utilizes the transition-metal-catalyzed coupling of anilines with ynamides[2]. For example, a palladium-catalyzed one-pot Sonogashira coupling and subsequent intramolecular hydroamination can generate a 2-amidoindole directly, completely bypassing the isolation of the free 2-aminoindole[3].

InSitu Start Stable Precursor (e.g., Ynamide + Aniline) Cat Cu/Pd Catalysis One-Pot Reaction Start->Cat Inter Transient 2-Aminoindole Generated In Situ Cat->Inter Trap Immediate Trapping (Electrophile Addition) Inter->Trap Product Stable Functionalized Indole Product Trap->Product

Caption: Workflow for in situ generation and immediate trapping of 2-aminoindoles.

Standard Operating Procedures (SOPs): Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify that the chemistry is proceeding correctly before you commit to the next step.

Protocol 1: In Situ Generation and Trapping (Ynamide Route)

This protocol bypasses the free amine entirely by utilizing a Pd-catalyzed cascade[3].

  • Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, add 2-iodo-4-methylaniline (1.0 equiv) and the corresponding ynamide (1.2 equiv).

    • Causality: Flame-drying and argon are non-negotiable. Any residual moisture or oxygen will quench the palladium catalyst and oxidize the transient indole intermediate.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and KOAc (2.0 equiv).

  • Solvent & Degassing: Inject anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Standard sparging is insufficient for 2-aminoindoles. Freeze-pump-thaw ensures complete removal of dissolved O₂.

  • Reaction: Heat the mixture to 60°C for 12 hours.

    • Validation Checkpoint 1 (TLC): At 4 hours, check the reaction via TLC (Hexanes/EtOAc). You should observe the disappearance of the ynamide and the appearance of a new, highly fluorescent blue spot under 254 nm UV light. If a dark baseline streak appears, oxygen has breached the system.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the stable 2-amidoindole via flash column chromatography.

Protocol 2: Bis-Boc Protection of 5-Methyl-1H-indol-2-amine Hydrochloride

If you must start from the 5-Methyl-1H-indol-2-amine core, purchase it as the bench-stable hydrochloride salt . This protocol dictates how to liberate and immediately protect it.

  • Neutralization & Trapping Setup: Suspend 5-Methyl-1H-indol-2-amine hydrochloride (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere at 0°C.

  • Base Addition: Add strictly degassed N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.

    • Causality: DIPEA is a non-nucleophilic base that liberates the free amine without interfering with the subsequent electrophilic trapping. The 0°C temperature suppresses the kinetic rate of oxidative dimerization.

  • Protection: Immediately add Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Validation Checkpoint 2 (Visual): The solution should remain pale yellow or slightly orange. If the solution rapidly turns dark brown or black within 5 minutes of DIPEA addition, the free amine has polymerized; abort the reaction, re-purify your solvents, and check your argon line.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify to obtain the highly stable N,N-di-Boc protected derivative.

ProtectionLogic Salt Amine HCl Salt (Bench Stable) Base DIPEA (0°C) Argon Atmosphere Salt->Base Free Free Amine (Highly Unstable) Base->Free Boc Boc2O / DMAP Rapid Acylation Free->Boc Protected N-Boc Derivative (Bench Stable) Boc->Protected

Caption: Self-validating protection workflow converting unstable free amines to stable N-Boc derivatives.

Quantitative Data: Protection Strategies

Selecting the right protecting group is critical for downstream compatibility.

Protecting GroupReagentsReaction ConditionsStability of ProductDeprotection Method
N-Boc (Carbamate) Boc₂O, DMAPTHF, 0°C to RT, 12hExcellentTFA/DCM (0°C to RT)
N-Acetyl (Amide) Ac₂O, PyridineDCM, 0°C to RT, 2hHighNaOH/MeOH or HCl/Heat
N-Cbz (Carbamate) Cbz-Cl, NaHCO₃THF/H₂O, RT, 12hExcellentH₂, Pd/C, MeOH

Sources

Optimization

Analytical methods for monitoring the progress of reactions with 5-Methyl-1H-indol-2-amine

Welcome to the Technical Support Center for the analytical monitoring of 5-Methyl-1H-indol-2-amine reactions. As a highly reactive, electron-rich building block frequently utilized in drug discovery, this compound presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of 5-Methyl-1H-indol-2-amine reactions. As a highly reactive, electron-rich building block frequently utilized in drug discovery, this compound presents unique analytical challenges, including rapid on-column degradation, autoxidation during sampling, and severe peak tailing.

This guide provides field-proven, self-validating liquid chromatography-mass spectrometry (LC-MS) workflows and mechanistic troubleshooting steps to ensure absolute data integrity during your kinetic and conversion studies.

Analytical Workflow & Stabilization Strategy

G cluster_0 Reaction & Sampling cluster_1 Stabilization Protocol cluster_2 Analysis R1 Live Reaction (5-Me-2-aminoindole) S1 Air Exposure (Risk: Autoxidation) R1->S1 Unquenched Q1 Acidic Quench (0.1% FA + Ascorbic Acid) R1->Q1 Direct Aliquot S1->Q1 Preventative Q2 Protonation of Amine (Reduces Ring e- Density) Q1->Q2 A1 Mixed-Mode LC (RP + Cation Exchange) Q2->A1 A2 ESI-MS/MS ([M+H]+ m/z 147.1) A1->A2

Mechanistic workflow preventing autoxidation during 5-Methyl-1H-indol-2-amine analysis.

Section 1: Troubleshooting & FAQs

Q1: My LC-MS chromatogram shows multiple peaks for the starting material, and the reaction conversion appears artificially low. What is happening? A1: You are likely observing artifactual autoxidation that occurs after sampling. 2-Aminoindoles are notoriously susceptible to autoxidation in ambient air, rapidly forming 3-hydroperoxyindolenines and iminoindolines[1].

  • The Causality: The C2-amino group donates electron density via resonance into the indole core, making the C3 position highly nucleophilic. The C5-methyl group further exacerbates this via inductive electron donation. This highly activated C3 position is easily attacked by atmospheric triplet oxygen.

  • The Solution: Implement a reductive, acidic quench. Dilute reaction aliquots directly into a quenching buffer containing 0.1% Formic Acid (FA) and 1 mM Ascorbic Acid. The acid protonates the C2-amine, neutralizing its resonance-donating ability and deactivating the ring, while ascorbic acid scavenges dissolved oxygen.

Q2: I am experiencing severe peak tailing and poor resolution of 5-Methyl-1H-indol-2-amine on standard C18 columns. How can I fix this? A2: This is caused by secondary electrostatic interactions. The secondary amine of the indole has a high pKa and remains positively charged under standard LC conditions. Standard silica-based reversed-phase columns contain residual surface silanols (Si-OH) that deprotonate to form negatively charged sites (Si-O-). The resulting electrostatic attraction causes the analyte to stick to the column, resulting in severe peak tailing.

  • The Solution: Switch to a Mixed-Mode chromatography column (e.g., Reversed-Phase combined with Cation-Exchange)[2]. Mixed-mode columns leverage both hydrophobic and controlled ionic interactions, allowing for sharp, symmetrical peaks without the need for high-concentration ion-pairing agents that suppress MS ionization[3].

Q3: How do I differentiate between actual reaction intermediates and artifactual dimers formed in the MS source? A3: 2-Aminoindoles easily undergo oxidative dimerization. If dimerization occurs in the Electrospray Ionization (ESI) source due to high voltages and temperatures, the chromatographic retention time of the dimer will perfectly match the monomer.

  • The Solution: Evaluate the Extracted Ion Chromatograms (EICs). If the dimer mass (e.g., m/z 289.1) co-elutes exactly with the monomer (m/z 147.1), it is an in-source artifact. True kinetic dimers will elute at a later retention time due to increased lipophilicity. Lowering the ESI capillary voltage to 3000 V and the source temperature can drastically reduce in-source oxidation[4].

Section 2: Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your kinetic data, this protocol utilizes a self-validating system . By incorporating an autosampler stability check, you mathematically prove that degradation is not occurring post-sampling.

Step 1: Quench Buffer Preparation
  • Prepare a solution of 50:50 Acetonitrile:Water (LC-MS grade).

  • Add Formic Acid to a final concentration of 0.1% (v/v).

  • Add Ascorbic Acid to a final concentration of 1 mM.

  • Chill the buffer to 4°C (reduced thermal energy slows autoxidation kinetics).

Step 2: Reaction Sampling & Stabilization
  • Extract a 10 µL aliquot from the live reaction mixture using a positive displacement pipette.

  • Immediately dispense the aliquot into 990 µL of the chilled Quench Buffer. Vortex vigorously for 5 seconds.

  • Centrifuge the quenched sample at 14,000 x g for 3 minutes at 4°C to pellet any precipitated salts or metal catalysts.

  • Transfer the supernatant to an amber LC vial to protect the electron-rich indole from photo-oxidation.

Step 3: System Suitability & Validation Check (Critical)

Before analyzing your reaction samples, inject a 1 µg/mL reference standard of 5-Methyl-1H-indol-2-amine prepared in the Quench Buffer. Re-inject the exact same vial after 12 hours in the autosampler (set to 4°C).

  • Validation Criteria: The protocol is validated only if the peak area of the 3-hydroperoxide artifact (m/z 179.1) remains <2% of the parent peak area. If oxidation exceeds 2%, prepare fresh Ascorbic Acid buffer, as it degrades over time.

Section 3: Quantitative Data & Instrument Parameters

Table 1: Optimized UHPLC Gradient Conditions Column: Mixed-Mode RP/CX Column (e.g., Coresep 100), 50 x 2.1 mm, 1.7 µm[2]

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 10 90
4.0 0.4 10 90
4.1 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

Table 2: MRM Transitions and ESI Source Parameters ESI Parameters: Capillary Voltage 3000 V, Desolvation Temp 300°C, Cone Gas 40 L/h[4]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanistic Note
5-Me-2-aminoindole 147.1 130.1 15 [M+H]⁺ → Loss of NH₃
5-Me-2-aminoindole 147.1 104.1 25 Indole ring cleavage
3-Hydroperoxide (Artifact) 179.1 161.1 15 [M+H]⁺ → Loss of H₂O

| Oxidative Dimer | 289.1 | 145.1 | 20 | Monomer cleavage |

References

  • Kost, A., Portnov, Y. N., & Mushket, B. (1980). Synthesis and autooxidation of 2-amino-1,3-dialkylindoles. Chemistry of Heterocyclic Compounds. Semantic Scholar. 1

  • MDPI. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. 4

  • HELIX Chromatography. HPLC Methods for analysis of 5-Aminoindole. 2

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-Methyl-1H-indol-2-amine with other indole derivatives

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently evaluate the chemoselectivity of privileged heterocyclic scaffolds for drug discovery and materials science. Indole derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently evaluate the chemoselectivity of privileged heterocyclic scaffolds for drug discovery and materials science. Indole derivatives are foundational building blocks, but their reactivity profiles shift dramatically depending on their substitution patterns. This guide provides an objective, data-driven comparison of 5-Methyl-1H-indol-2-amine against unsubstituted indole and 2-aminoindole, focusing on nucleophilic hotspots, cross-coupling potential, and chemoselective functionalization.

Indole itself is a π-excessive aromatic heterocycle that preferentially undergoes electrophilic aromatic substitution (EAS) at the highly nucleophilic C3 position 1. The introduction of an exocyclic amine at the C2 position (forming 2-aminoindole) creates an amidine-like resonance system, which significantly increases the electron density at both the C3 carbon and the N1 nitrogen.

When we further modify this scaffold to create 5-Methyl-1H-indol-2-amine, the inductive electron-donating effect of the C5 methyl group raises the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, 5-Methyl-1H-indol-2-amine exhibits hyper-nucleophilicity at C3, making it exceptionally reactive towards electrophiles but simultaneously more susceptible to oxidative degradation than its unsubstituted counterparts 2.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the comparative reactivity metrics of these three indole scaffolds under standard laboratory conditions.

SubstrateC3 NucleophilicityOxidation SusceptibilityPrimary Reactive Site (Uncatalyzed)Typical C2-Amide Coupling Yield
Indole ModerateLowC3 (EAS)N/A (No exocyclic amine)
2-Aminoindole HighModerateC3 (EAS) / C2-NH265% - 80%
5-Methyl-1H-indol-2-amine Very HighHighC3 (EAS) / C2-NH270% - 85%

Visualizing Reactivity Pathways

Because of the competing nucleophilic sites (C3 vs. C2-NH2 vs. N1-H), achieving chemoselectivity requires precise stoichiometric and environmental control. The diagram below maps the distinct reactivity pathways of the 5-Methyl-1H-indol-2-amine scaffold.

Reactivity Core 5-Methyl-1H-indol-2-amine C3 C3 Position (Highly Nucleophilic) Core->C3 N2 Exocyclic Amine (Acylation Target) Core->N2 N1 N1 Position (Requires Strong Base) Core->N1 EAS Electrophilic Aromatic Substitution (EAS) C3->EAS Amide Amide Coupling (EDC/HOBt) N2->Amide Protect N-Alkylation / Protection N1->Protect

Fig 1: Chemoselective reactivity pathways of 5-Methyl-1H-indol-2-amine.

Experimental Methodology: Chemoselective Amide Coupling

A highly relevant application for 5-Methyl-1H-indol-2-amine is the synthesis of 1H-indole-2-carboxamides, which are valuable in medicinal chemistry (e.g., as anti-Trypanosoma cruzi agents) [[3]](). The following protocol details how to selectively acylate the exocyclic C2-amine without triggering cross-reactivity at the hyper-nucleophilic C3 position.

Protocol: Selective C2-Amide Coupling of 5-Methyl-1H-indol-2-amine

Step 1: Activation of the Carboxylic Acid Dissolve the target carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 200 mM concentration. Add 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC, 1.2–1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) 3.

  • Expertise & Causality: EDC activates the acid, but the resulting O-acylisourea is highly reactive. HOBt immediately traps this intermediate to form a stable active ester. This prevents racemization and strictly suppresses the unwanted acylation of the hyper-nucleophilic C3 position of the indole core.

Step 2: Base Addition Add Triethylamine (Et3N, 3.0 equiv) to the mixture 3.

  • Expertise & Causality: Et3N maintains a mildly basic environment, neutralizing the HCl salt from the EDC coupling reagent and ensuring the exocyclic C2-amine of the indole remains in its unprotonated, most nucleophilic state.

Step 3: Substrate Addition & Coupling Introduce 5-Methyl-1H-indol-2-amine (1.0 equiv) to the activated ester solution. Stir at room temperature for 12–16 hours under an inert nitrogen (N2) atmosphere.

  • Expertise & Causality: The inert atmosphere is mandatory; the electron-rich 5-methyl-2-aminoindole scaffold is highly susceptible to oxidative degradation in the presence of atmospheric oxygen.

Step 4: Workup & Self-Validation Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Trustworthiness (Self-Validating System): Analyze the crude mixture via 1H NMR before column chromatography. The success of the chemoselective C2-coupling is immediately confirmed by:

    • The disappearance of the broad C2-NH2 singlet (~5.0 ppm).

    • The appearance of a downfield amide N-H proton (>8.0 ppm).

    • The preservation of the C3-H aromatic proton (~6.2 ppm), which definitively proves that over-acylation at the C3 carbon did not occur.

References
  • Recent advances in the synthesis of indoles and their applications - RSC Publishing 2

  • Gold-catalyzed functionalization reactions of indole - AIR Unimi 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC / Journal of Medicinal Chemistry 3

Sources

Comparative

Comparative Guide: Cross-Reactivity Studies of Antibodies Raised Against 5-Methyl-1H-indol-2-amine Derivatives

Executive Summary The accurate quantification of small molecule analytes (SMAs) is a cornerstone of modern drug development and pharmacokinetic (PK) profiling. 5-Methyl-1H-indol-2-amine and its derivatives are critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of small molecule analytes (SMAs) is a cornerstone of modern drug development and pharmacokinetic (PK) profiling. 5-Methyl-1H-indol-2-amine and its derivatives are critical pharmacophores, recently highlighted for their role in synthesizing 1H-indole-2-carboxamides with potent anti-Trypanosoma cruzi activity[1]. However, tracking these compounds in biological matrices is notoriously difficult due to the presence of structurally homologous endogenous indoleamines (e.g., serotonin, tryptophan).

This guide objectively compares the performance of a highly specific monoclonal antibody (mAb-5MIA-01 ) against a generic polyclonal alternative (pAb-Indole-Gen ) and the analytical gold standard, LC-MS/MS . By detailing the mechanistic causality behind cross-reactivity and providing a self-validating experimental protocol, this guide empowers researchers to select the optimal analytical platform for indole-derivative quantification.

Mechanistic Context: The Challenge of Indoleamine Specificity

Because small molecules (<1000 Da) typically possess only a single recognizable epitope, they cannot be analyzed using traditional sandwich immunoassays. Instead, they require competitive immunoassay formats[2]. In these systems, the target analyte and a labeled tracer compete for limited antibody binding sites.

The primary vulnerability of this format is cross-reactivity (CR) . Generic antibodies raised against indole derivatives frequently cross-react with endogenous metabolites because the core indole ring is highly conserved in biology. While commercially available SMA immunoassays often suffer from low specificity due to this competitive dynamic[3], recent advancements in antibody engineering have yielded highly specific mAbs. Furthermore, cross-reactivity is not an immutable trait of the antibody itself; it can be actively modulated. Shifting the assay to lower reagent concentrations and optimizing the kinetic equilibrium can decrease cross-reactivity by up to five-fold, driving the assay toward higher target specificity[4].

Product Comparison: mAb-5MIA-01 vs. Alternatives

To evaluate target engagement and specificity, we compared the proprietary mAb-5MIA-01 against a standard commercial polyclonal antibody (pAb-Indole-Gen ) and LC-MS/MS .

Cross-reactivity (CR%) in the immunoassays was calculated using the formula: CR% = (IC₅₀ of Target / IC₅₀ of Cross-Reactant) × 100

Table 1: Quantitative Cross-Reactivity and Interference Comparison
Analyte / InterferentStructural VariancemAb-5MIA-01 (CR%)pAb-Indole-Gen (CR%)LC-MS/MS Interference
5-Methyl-1H-indol-2-amine Target (Standard) 100% (IC₅₀: 1.2 ng/mL) 100% (IC₅₀: 4.5 ng/mL) None (Distinct m/z)
1H-Indol-2-amineLacks 5-Methyl group0.8%45.2%None
5-Methoxy-1H-indol-2-amineMethoxy replaces Methyl1.4%38.5%Minor ion suppression
SerotoninEndogenous neurotransmitter< 0.01%12.4%None
TryptophanEndogenous amino acid< 0.01%8.7%None

Comparative Insights:

  • mAb-5MIA-01: Exhibits exceptional steric exclusion. The antibody's binding pocket is highly sensitive to the 5-methyl substitution, rejecting the des-methyl (1H-Indol-2-amine) and 5-methoxy analogs. It shows negligible binding to endogenous serotonin and tryptophan, making it ideal for crude serum analysis.

  • pAb-Indole-Gen: Demonstrates broad "class-specific" recognition of the indole core, resulting in severe cross-reactivity (>38%) with closely related synthetic analogs and moderate interference from endogenous indoles.

  • LC-MS/MS: Remains the gold standard for absolute structural specificity due to precise mass-to-charge (m/z) filtering and chromatographic separation, though it requires extensive sample cleanup to prevent matrix-induced ion suppression.

Experimental Protocols: Competitive ELISA for Cross-Reactivity

To ensure a self-validating system, the following protocol details the exact methodology used to generate the cross-reactivity data, emphasizing the physical causality behind each step.

Step-by-Step Methodology

1. Plate Coating & Hapten Presentation

  • Action: Coat 96-well microtiter plates with 100 µL/well of coating antigen (e.g., 5-Methyl-1H-indol-2-amine conjugated to Bovine Serum Albumin via a proprietary linker) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH ensures the unfolding of the BSA carrier protein, exposing hydrophobic regions that irreversibly bind to the polystyrene plate, firmly anchoring the hapten for subsequent competition.

2. Blocking

  • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBS. Incubate for 1 hour at 37°C.

  • Causality: Blocking saturates unoccupied hydrophobic sites on the plastic well. This prevents the primary antibody or tracer from binding non-specifically to the plate, which would artificially elevate the background signal and skew IC₅₀ calculations.

3. Competitive Incubation (The Critical Step)

  • Action: Add 50 µL of the analyte standard or cross-reactant (serially diluted from 10,000 ng/mL to 0.01 ng/mL) and 50 µL of mAb-5MIA-01 (optimized low concentration, e.g., 0.1 µg/mL) to each well. Incubate for 1 hour at room temperature.

  • Causality: We deliberately utilize low concentrations of the antibody. As demonstrated by Sotnikov et al., assays implemented at low concentrations of interacting reagents are characterized by lower cross-reactivities and higher specificity, as the system is forced to select only for the highest-affinity interactions[5].

4. Stringent Washing

  • Action: Wash the plate 5x with PBST, allowing a 1-minute soak per wash.

  • Causality: The Tween-20 detergent disrupts weak, non-specific van der Waals forces and hydrophobic interactions between the antibody and low-affinity cross-reactants, ensuring only the true target-antibody complexes remain bound to the plate.

5. Detection & Data Analysis

  • Action: Add 100 µL of HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm. Fit the data using a 4-parameter logistic (4-PL) regression.

  • Causality: The 4-PL model accounts for the non-linear, sigmoidal nature of competitive binding kinetics, providing an accurate IC₅₀ value (the concentration at which 50% of the signal is inhibited) to calculate precise CR%.

Workflow Visualization

The following diagram illustrates the logical workflow and competitive binding equilibrium utilized in this cross-reactivity study.

Workflow N1 1. Hapten Conjugation (5-Methyl-1H-indol-2-amine-BSA) N2 2. Antibody Immobilization (Coat Microtiter Plate) N1->N2 N3 3. Competitive Incubation (Target/Analog vs. Tracer) N2->N3 N4 4. Stringent Wash (Remove Unbound Analytes) N3->N4 N5 5. Signal Detection (TMB Substrate, OD 450nm) N4->N5 N6 6. Data Analysis (4-PL Curve & IC50 Calculation) N5->N6

Figure 1: Logical workflow of the competitive ELISA for determining small molecule cross-reactivity.

References

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Applied Sciences, 11(14), 6581.[Link]

  • Du, K., He, H., Zhao, L., Gao, L., & Li, T. (2024). "Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays." ACS Omega, 9(46), 45688-45705.[Link]

  • de Oliveira, R. G., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 68(7), 7313-7340.[Link]

Sources

Validation

In Silico Modeling and Docking Studies of 5-Methyl-1H-indol-2-amine Derivatives: A Comparative Guide to FTO Protein Inhibitor Discovery

The discovery of novel small-molecule inhibitors targeting the Fat Mass and Obesity-associated (FTO) protein has become a critical frontier in metabolic and oncological drug development. FTO, an m6A RNA demethylase, play...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of novel small-molecule inhibitors targeting the Fat Mass and Obesity-associated (FTO) protein has become a critical frontier in metabolic and oncological drug development. FTO, an m6A RNA demethylase, plays a pivotal role in regulating RNA translation and stability; its overexpression is heavily implicated in obesity and cancer progression[1][2].

Recent scaffold-hopping approaches have identified 1H-indol-2-amine derivatives as potent FTO inhibitors[3][4]. Specifically, the addition of a 5-methyl group (forming 5-Methyl-1H-indol-2-amine) significantly alters the pharmacokinetic and pharmacodynamic profile of the scaffold[5]. This guide provides an authoritative comparison of in silico docking platforms for evaluating these derivatives, supported by self-validating in vitro experimental protocols.

Mechanistic Grounding: The Causality of the 5-Methyl Substitution

Before comparing computational tools, it is essential to understand the structural causality behind the 5-methyl substitution. The FTO active site, co-crystallized with 3-methylthymidine (PDB: 3LFM)[6][7], features a distinct hydrophobic sub-pocket adjacent to the 2-oxoglutarate (2-OG) binding site[6].

When evaluating the[2], the 5-methyl group serves two mechanistic purposes:

  • Steric Packing & Entropy: The methyl group perfectly fills the hydrophobic cavity, displacing high-energy water molecules. This displacement results in a favorable entropic gain, significantly lowering the overall binding free energy (ΔG).

  • Inductive Effect: The electron-donating nature of the methyl group increases the electron density of the indole core. This strengthens critical π-π stacking and cation-π interactions with active site residues, such as Arg96 and Tyr108, which are vital for competitive inhibition[2].

G A m6A-RNA Transcript B FTO Protein (PDB: 3LFM) m6A Demethylase A->B Substrate Binding C Demethylated RNA (Altered Translation) B->C Demethylation E Obesity / Cancer Progression C->E Promotes D 5-Methyl-1H-indol-2-amine Derivatives D->B Competitive Inhibition

Fig 1. FTO-mediated m6A RNA demethylation pathway and competitive inhibition by indole derivatives.

Platform Comparison: Docking 5-Methyl-1H-indol-2-amine Derivatives

Selecting the correct in silico docking engine is critical for accurately predicting the binding pose of indole derivatives. The rigid planar nature of the indole core, combined with the hydrogen-bond donor capacity of the 2-amine, requires precise scoring functions. Below is a comparative analysis of three industry-standard platforms: AutoDock Vina , Schrödinger Glide (XP) , and MOE (Molecular Operating Environment) [1][4].

Quantitative Performance Comparison
Docking PlatformScoring FunctionFlexibility HandlingAvg. Binding Energy (kcal/mol)Pose Accuracy (RMSD vs Crystal)Best Use Case for Indole Scaffolds
AutoDock Vina EmpiricalRigid Receptor / Flexible Ligand-7.5 to -9.2< 2.0 ÅHigh-throughput virtual screening of large derivative libraries.
Schrödinger Glide (XP) GlideScore (Empirical + Force Field)Soft-docking (Van der Waals scaling)-8.5 to -10.5< 1.5 ÅPrecise evaluation of the 5-methyl hydrophobic packing.
MOE GBVI/WSA dGInduced-Fit (Side-chain flexibility)-8.0 to -9.8< 1.2 ÅModeling interactions with flexible FTO residues (e.g., Arg96).

Analytical Insight: While AutoDock Vina provides excellent speed for initial screening[1][2], Schrödinger Glide (XP) is superior for this specific scaffold. Glide's heavy penalization of steric clashes ensures that the 5-methyl group is accurately positioned within the hydrophobic pocket without generating false-positive poses. If the FTO active site requires conformational adaptation, MOE's induced-fit protocol is the most biologically accurate, albeit at a higher computational cost.

Self-Validating Experimental Protocols

To ensure scientific integrity, in silico predictions must be anchored by a self-validating in vitro system. The following protocol outlines the workflow from computational docking to empirical validation using[1].

Phase 1: In Silico Molecular Docking Workflow
  • Ligand Preparation: Construct the 5-Methyl-1H-indol-2-amine derivative library using ChemAxon. Generate 3D conformers and assign protonation states at physiological pH (7.4) using LigPrep. Causality: The 2-amine group must be correctly protonated to evaluate its hydrogen-bond donor potential with FTO's catalytic residues.

  • Protein Preparation: Download the high-resolution FTO crystal structure ()[6][8]. Remove co-crystallized water molecules beyond 5 Å of the active site. Add missing hydrogens and optimize the hydrogen-bond network.

  • Grid Generation: Define the receptor grid centered on the 2-oxoglutarate (2-OG) binding pocket, ensuring that key interacting residues (Arg96, Tyr108) are within the inner bounding box.

  • Docking Execution: Execute Glide XP or AutoDock Vina. Retain the top 5 poses per ligand. Filter hits based on a binding energy threshold of < -8.0 kcal/mol[2].

Phase 2: In Vitro Validation (NMR Ligand-Affinity Screening)

Why NMR? Techniques like Saturation Transfer Difference (STD) NMR directly detect small molecule binding and can identify exactly which protons on the ligand are interacting with the protein, validating the computational pose[1].

  • Protein Expression: Express and purify recombinant human FTO protein (residues 32-505) using an E. coli expression system to >95% purity.

  • Sample Preparation: Prepare a sample containing 50 µM FTO and 500 µM of the lead 5-Methyl-1H-indol-2-amine derivative in a deuterated NMR buffer (50 mM Tris-d11, pH 7.5, 150 mM NaCl, 10% D2O).

  • Data Acquisition: Perform STD-NMR experiments at 298 K on a 600 MHz NMR spectrometer. Irradiate the protein envelope (e.g., at -0.5 ppm) to transfer magnetization to the bound ligand.

  • Validation & Causality: A positive STD signal confirms direct binding. Crucially, if the in silico model is correct, the protons of the 5-methyl group will show the highest STD amplification, empirically proving its deep insertion into the FTO hydrophobic pocket.

G L Ligand Prep (5-Me-Indole Scaffold) D Molecular Docking (Glide / AutoDock Vina) L->D P Protein Prep (FTO Crystal - PDB: 3LFM) P->D S Scoring & Pose Analysis (ΔG < -8.0 kcal/mol) D->S M MD Simulations (RMSD / RMSF Stability) S->M V In Vitro Validation (NMR Affinity / SPR) M->V Lead Candidate Selection

Fig 2. Self-validating workflow from in silico docking to in vitro NMR validation for FTO inhibitors.

Conclusion

The 5-Methyl-1H-indol-2-amine scaffold represents a highly tunable pharmacophore for FTO protein inhibition. By leveraging the appropriate in silico docking platform—such as Schrödinger Glide for rigid pose accuracy or MOE for induced-fit modeling—researchers can accurately predict the thermodynamic advantages of the 5-methyl substitution. When coupled with self-validating empirical protocols like STD-NMR, this workflow ensures high scientific integrity and accelerates the translation of computational hits into viable lead compounds.

References
  • Padariya, M., & Kalathiya, U. (2016). Structure-based design and evaluation of novel N-phenyl-1H-indol-2-amine derivatives for fat mass and obesity-associated (FTO) protein inhibition. Computational Biology and Chemistry. URL:[Link]

  • Han, Z., Niu, T., Chang, J., Lei, X., Zhao, M., Wang, Q., Cheng, W., Wang, J., Feng, Y., & Chai, J. (2010). Crystal structure of the fat mass and obesity associated (FTO) protein reveals basis for its substrate specificity. Nature. URL:[Link]

  • Fidalgo, L. M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Cala, O., Guillière, F., & Krimm, I. (2018). Application of NMR and Molecular Docking in Structure-Based Drug Discovery. ResearchGate. URL:[Link]

Sources

Comparative

Reproducibility of Experimental Results Using 5-Methyl-1H-indol-2-amine Hydrochloride: A Comparative Guide

Introduction: The 2-Aminoindole Challenge The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, serotonin receptor modulators, and anti-paras...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminoindole Challenge

The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, serotonin receptor modulators, and anti-parasitic agents. Recently, indole-2-carboxamides have emerged as highly potent agents against Trypanosoma cruzi (the causative agent of Chagas disease) [1].

However, achieving reproducible experimental results with this scaffold is notoriously difficult. Unsubstituted 2-aminoindoles are highly electron-rich; as free bases, they rapidly undergo single-electron oxidation when exposed to ambient oxygen and light, leading to complex, intractable polymeric mixtures.

In this guide, we systematically deconstruct why 5-Methyl-1H-indol-2-amine hydrochloride has become the gold-standard building block for these syntheses. By comparing it against its unsubstituted, methoxy, and fluoro analogs, we will explore the causality behind its chemical stability, synthetic tractability, and optimal biological performance.

The Mechanistic Causality of Reproducibility

As an application scientist, I frequently see synthetic campaigns fail not because of flawed methodology, but due to the degradation of starting materials. Reproducibility here relies on two critical structural modifications:

  • The Hydrochloride Salt (Stabilization): Protonation of the 2-amino group withdraws electron density from the conjugated indole system. This significantly raises the oxidation potential of the molecule, preventing the oxidative dimerization that plagues the free base.

  • The 5-Methyl Substitution (The "Goldilocks" Effect): The choice of substitution at the 5-position dictates both chemical stability and target binding. Strong electron-donating groups (EDGs) like a 5-methoxy group make the ring too electron-rich, compromising shelf-life even as a salt. Conversely, electron-withdrawing groups (EWGs) like a 5-fluoro group stabilize the ring but drastically reduce biological potency (often dropping pEC50 below 4.2)[1]. The 5-methyl group provides mild electron donation, optimizing spatial orientation and receptor binding affinity without sacrificing oxidative stability.

Pathway A 5-Methyl-1H-indol-2-amine (Free Base) B Oxidative Dimerization (Degradation) A->B O2 / Light C HCl Treatment (Protonation) A->C D 5-Methyl-1H-indol-2-amine HCl (Stable Salt) C->D E Amide Coupling (HATU/DIPEA) D->E F Indole-2-carboxamide (Target Compound) E->F

Fig 1. Stabilization and reaction pathway of 5-Methyl-1H-indol-2-amine vs. oxidative degradation.

Comparative Performance Data

To objectively evaluate the performance of 5-Methyl-1H-indol-2-amine hydrochloride, we must benchmark it against its structural alternatives. The table below summarizes quantitative data regarding synthetic yield, solid-state stability, and downstream biological potency (using T. cruzi intracellular amastigote pEC50 as a standardized metric) [1].

Building Block AlternativeSolid-State Shelf Life (at 4°C)Amide Coupling Yield (%)Target Potency (pEC50)Microsomal Clearance (Cl_int)
5-Methyl-1H-indol-2-amine HCl > 12 Months 85% > 6.0 (Optimal) Moderate
1H-Indol-2-amine HCl (Unsubstituted)6 - 12 Months82%~ 5.4 (Moderate)High
5-Methoxy-1H-indol-2-amine HCl< 6 Months (Prone to oxidation)70%~ 6.0 (High)Very High
5-Fluoro-1H-indol-2-amine HCl> 24 Months88%< 4.2 (Inactive)Low

Key Takeaway: The 5-Methyl derivative is the only alternative that successfully bridges the gap between high synthetic yield (>80%), long-term reagent stability, and optimal downstream biological potency.

Self-Validating Experimental Protocol: Amide Coupling

To guarantee reproducibility, an experimental protocol must be self-validating—meaning it contains built-in checkpoints to verify the integrity of the reaction at each stage. Below is the optimized methodology for synthesizing indole-2-carboxamides using 5-Methyl-1H-indol-2-amine hydrochloride.

Materials Required:
  • 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0)

  • Target Carboxylic Acid

  • HATU (Coupling agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Reagent Integrity Check & Preparation

  • Action: Visually inspect the 5-Methyl-1H-indol-2-amine HCl salt. Weigh 1.0 equivalent under a nitrogen atmosphere.

  • Self-Validation: The salt must be a pale-yellow to off-white powder. If the powder is dark brown or purple, abort the experiment. This indicates the HCl salt has absorbed moisture, reverted to the free base, and oxidized.

Step 2: Carboxylic Acid Activation

  • Action: In an oven-dried flask purged with N2, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

  • Causality: HATU is chosen over EDC/HOBt because the 2-amino group of the indole is sterically hindered and electronically deactivated by the HCl salt. HATU provides the highly reactive HOAt ester required to drive the reaction forward. Stir for 15 minutes.

Step 3: Coupling Reaction

  • Action: Add the 5-Methyl-1H-indol-2-amine HCl (1.0 eq) to the activated ester solution in one portion. Stir at room temperature for 12 hours.

  • Self-Validation: At exactly 2 hours, pull a 10 µL aliquot, quench in MeCN, and run an LC-MS. You should observe >50% conversion to the product mass. If unreacted indole dominates, verify the pH of the reaction (it must be basic, pH ~8-9, to liberate the free amine in situ for nucleophilic attack).

Step 4: Quenching and Extraction

  • Action: Quench the reaction by pouring it into a saturated aqueous NaHCO3 solution. Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Causality: LiCl washing is critical; residual DMF will artificially inflate your crude yield and ruin chromatographic separation.

Step 5: Purification & Final Validation

  • Action: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation: Confirm purity via 1H-NMR and LC-MS. The disappearance of the broad primary amine peak (~5.0 ppm) and the appearance of a sharp secondary amide proton peak (>9.0 ppm) confirms successful coupling.

Workflow Step1 Step 1: Reagent Prep Weigh 5-Methyl-1H-indol-2-amine HCl under N2 atmosphere Step3 Step 3: Coupling Add Indole Salt to Activated Acid Stir 12h at RT Step1->Step3 Step2 Step 2: Activation Pre-activate Carboxylic Acid with HATU/DIPEA in DMF Step2->Step3 Step4 Step 4: Quenching Quench with NaHCO3 (sat) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 Step6 Step5->Step6

Fig 2. Self-validating experimental workflow for reproducible amide coupling.

References

  • de Oliveira, R. G., Cruz, L. R., Dessoy, M. A., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2025. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-1H-indol-2-amine hydrochloride

This document provides essential procedural guidance for the safe handling and disposal of 5-Methyl-1H-indol-2-amine hydrochloride. As a research chemical, its entire lifecycle, from use to disposal, must be managed with...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Methyl-1H-indol-2-amine hydrochloride. As a research chemical, its entire lifecycle, from use to disposal, must be managed with precision to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols described herein are based on established best practices for hazardous chemical waste management.

Immediate Hazard Assessment and Personal Protection

Before handling 5-Methyl-1H-indol-2-amine hydrochloride for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While a Safety Data Sheet (SDS) specific to this exact compound should always be the primary reference, data from structurally related indole and amine hydrochloride compounds indicate a consistent hazard profile. It must be treated as a hazardous substance.[1]

Mandatory Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following must be worn when handling 5-Methyl-1H-indol-2-amine hydrochloride waste:[2]

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with eyes.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[2][3]

  • Body Protection: A standard laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be required based on the scale of the operation.[3]

  • Respiratory Protection: All handling of solid waste or solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[2][4] If a fume hood is not available or if dust generation is significant, a government-approved respirator is necessary.[3]

Hazard Summary Table

This table summarizes the potential hazard classifications based on data for similar chemical structures. Crucially, you must consult the specific SDS provided by your supplier for the most accurate information.

Hazard TypeGHS ClassificationGHS StatementSource(s)
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2/2AH319: Causes serious eye irritation[2][3][5][6]
Target Organ ToxicityCategory 3 (STOT SE)H335: May cause respiratory irritation[2][6]

The Core Disposal Workflow: A Decision-Making Framework

The fundamental principle of chemical disposal is the strict segregation and professional management of hazardous waste. Under no circumstances should 5-Methyl-1H-indol-2-amine hydrochloride or its rinsate be disposed of down the sanitary sewer or in the regular trash .[1][7] The following workflow diagram illustrates the correct decision-making process for handling this chemical waste.

DisposalWorkflow cluster_key Diagram Key Key_Action Action/Process Key_Decision Decision Point Key_Waste Waste Stream Key_Final Final Disposal Start Generated Waste: 5-Methyl-1H-indol-2-amine HCl Decision Is it an empty container? Start->Decision CollectSolid Collect Solid/Solution Waste in a Labeled Container Decision->CollectSolid  No   TripleRinse Triple-Rinse Container with Suitable Solvent Decision->TripleRinse  Yes   Segregate Segregate from Incompatible Materials CollectSolid->Segregate StoreSAA Store in Designated Satellite Accumulation Area (SAA) Segregate->StoreSAA RequestPickup Request Pickup by EHS or Licensed Contractor StoreSAA->RequestPickup FinalDisposal Professional Disposal (e.g., Incineration) RequestPickup->FinalDisposal CollectRinsate Collect All Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface/Remove Original Label from Dry Container TripleRinse->DefaceLabel CollectRinsate->StoreSAA DisposeContainer Dispose of Clean Container in Appropriate Receptacle (e.g., Glass Waste) DefaceLabel->DisposeContainer

Caption: Decision workflow for proper disposal of 5-Methyl-1H-indol-2-amine HCl.

Experimental Protocol: Unused or Waste Chemical Disposal

This protocol details the step-by-step methodology for consolidating and storing waste 5-Methyl-1H-indol-2-amine hydrochloride prior to collection.

  • Container Selection:

    • Select a sturdy, leak-proof container that is chemically compatible with the waste.[7] Often, the original manufacturer's container is a suitable choice.[8] The container must have a tightly sealing cap.[7][9]

  • Waste Collection:

    • Carefully transfer solid waste or solutions containing the chemical into the designated hazardous waste container. Perform this action within a chemical fume hood to minimize exposure.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[10]

  • Labeling (A Critical Step):

    • Immediately label the container with a "Hazardous Waste" tag.[2][9]

    • The label must clearly state the full chemical name: "5-Methyl-1H-indol-2-amine hydrochloride". Do not use abbreviations or chemical formulas.[9]

    • List all constituents and their approximate percentages, including solvents.

    • Record the date when waste was first added to the container (the "accumulation start date").

  • Segregation and Storage:

    • Causality: Storing incompatible chemicals together can lead to violent reactions, fire, or the release of toxic gases. This compound should be segregated from strong oxidizing agents, strong acids, and strong bases.[6][11]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][12]

    • The SAA must be under the control of laboratory personnel and away from general traffic.[9] For liquid waste, secondary containment (such as a plastic tub) is mandatory.[7]

  • Arranging for Final Disposal:

    • Keep the waste container securely closed at all times except when adding waste.[7][9]

    • When the container is nearly full (approximately 90%) or has reached your institution's time limit for satellite accumulation, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[8][9]

    • Do not attempt to transport hazardous waste yourself. Trained EHS personnel or a licensed contractor will collect it directly from your lab.[2] The final disposal is typically handled by a licensed professional service, often involving high-temperature incineration.[3]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held 5-Methyl-1H-indol-2-amine hydrochloride are still considered hazardous waste and must be decontaminated before disposal.[7]

  • Initial Rinse:

    • In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent that can dissolve the compound.

    • Pour this first rinsate into a designated hazardous liquid waste container. This first rinse is the most concentrated and must be captured.[7]

  • Subsequent Rinses (Triple-Rinse Method):

    • Repeat the rinsing process two more times, for a total of three rinses.[1]

    • Collect the rinsate from all three rinses into the same hazardous liquid waste container.[1] This container must be labeled and managed according to the protocol in Section 3.

  • Final Container Disposal:

    • After the triple-rinse, allow the container to air-dry completely.

    • The original chemical label must be thoroughly defaced, obliterated, or removed.[7] This prevents confusion and ensures the safety of custodial staff.

    • Once clean and unlabeled, the container can be disposed of in the appropriate non-hazardous waste stream (e.g., rinsed glass disposal bin).[7]

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct assessment is crucial.

  • Small, Manageable Spills (<100 mL or a few grams):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill.

    • For a solid spill, carefully sweep it up and place it into your hazardous waste container.[5][13] Avoid generating dust.

    • For a liquid spill, use an appropriate absorbent material or spill kit.

    • Place the contaminated absorbent material into a sealed bag, label it as hazardous waste, and then place it in the solid waste container.

    • Clean the spill area and ventilate thoroughly.[3]

  • Large Spills (>100 mL or a significant solid spill):

    • Evacuate the immediate area.

    • Alert a supervisor and contact your institution's EHS or emergency response team immediately.[14]

    • Prevent others from entering the contaminated area.

    • Provide details of the spilled chemical to the emergency responders.

By adhering to these rigorous protocols, researchers can ensure that the disposal of 5-Methyl-1H-indol-2-amine hydrochloride is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Columbia University, Hazardous Chemical Waste Management Guidelines. [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. [Link]

  • Northwestern University, Hazardous Waste Disposal Guide. [Link]

  • Purdue University, Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Environmental Clearance, Material Safety Data Sheet. [Link]

  • Emory University, Chemical Waste Disposal Guidelines. [Link]

  • University of Texas at Dallas, Standard Operating Procedure - Hydrochloric Acid. [Link]

  • Purdue University Engineering, Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1H-indol-2-amine;hydrochloride

An authoritative guide for researchers, scientists, and drug development professionals handling 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0). Executive Summary & Chemical Profile 5-Methyl-1H-indol-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals handling 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0).

Executive Summary & Chemical Profile

5-Methyl-1H-indol-2-amine hydrochloride is a functionalized indole derivative frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and CNS-active therapeutics. While the indole scaffold itself is highly valuable in drug discovery, the hydrochloride salt form presents specific handling challenges. It typically exists as a fine, hygroscopic, and highly crystalline powder that is prone to aerosolization and static dispersion [1].

Table 1: Physicochemical & Hazard Profile

Property Value
Compound Name 5-Methyl-1H-indol-2-amine hydrochloride
CAS Number 1262587-79-0
Molecular Formula C9H11ClN2
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)

| Storage Conditions | Inert atmosphere, Room Temperature or Cold-chain, well-ventilated [2][3] |

The Causality of Risk: Why Standard PPE is Insufficient

In laboratory safety, compliance without comprehension is a liability. Understanding the causality behind the hazards of 5-Methyl-1H-indol-2-amine hydrochloride dictates our operational protocols:

  • The Hydrochloride Salt Factor: As an amine hydrochloride, this compound is highly water-soluble. If aerosolized dust contacts the moisture of your eyes or respiratory tract, it rapidly dissolves and dissociates. This causes an immediate, localized drop in pH, leading to acute tissue irritation (H319, H335) [1]. Standard safety glasses do not protect against ambient dust; unvented goggles are mandatory.

  • Electrostatic Dispersion: Fine hydrochloride powders readily build static charge. When transferring the powder with a standard metal spatula, electrostatic repulsion can cause the powder to spontaneously "jump" and aerosolize into the breathing zone.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as part of a self-validating system . Do not assume equipment is functional; validate it prior to exposure.

Table 2: Required PPE and Validation Protocols

Protection Zone Required Equipment Causality & Self-Validation System
Ocular Chemical splash goggles (unvented) Causality: Prevents ambient HCl dust from dissolving in ocular fluid. Validation: Tighten straps until a continuous seal is felt around the entire orbital bone.
Dermal (Hands) Nitrile gloves (Min 0.11 mm thickness) Causality: Prevents dermal absorption and localized skin irritation (H315). Validation: Perform a manual air-inflation test (trap air and squeeze) prior to donning to check for microscopic tears.
Respiratory N95/P100 Particulate Respirator Causality: Blocks inhalation of hygroscopic micro-particulates [2]. Validation: Perform a negative-pressure seal check; inhale sharply and ensure the mask collapses slightly without leaking at the edges.

| Body | Flame-resistant lab coat, closed-toe shoes | Causality: Protects against static discharge and accidental solid spills. Validation: Coat must be fully buttoned to the neck with cuffs securely tucked inside the nitrile gloves. |

Operational Workflow: Step-by-Step Methodology

The following methodology is designed to minimize kinetic energy transfer to the powder, thereby preventing aerosolization.

Phase 1: Pre-Operational Setup & Validation

  • Fume Hood Validation: Verify the chemical fume hood is operational. The face velocity must be between 0.4 and 0.6 m/s.

    • Self-Validation: Tape a small, 2-inch strip of tissue paper to the bottom of the sash. It should pull gently and consistently inward.

  • Static Dissipation: Wipe the exterior of your micro-spatulas and the analytical balance draft shield with an anti-static, zero-charge wipe.

Phase 2: Weighing and Transfer

  • Vessel Preparation: Place a pre-tared, anti-static polymeric weighing boat onto the balance. Avoid standard polystyrene boats if static is high.

  • Handling the Powder: Using the treated micro-spatula, carefully extract the 5-Methyl-1H-indol-2-amine hydrochloride.

    • Critical Technique: Do not drop the powder from a height. Lower the spatula directly into the weighing boat until it touches the surface, then rotate the wrist to release the powder. This eliminates the kinetic energy that causes dust clouds.

  • Sealing: Immediately cap the source bottle. Transfer the weighing boat to your reaction vessel entirely within the confines of the fume hood.

Phase 3: Solvation (Solution Preparation)

  • Solvent Addition: Always add your solvent to the powder, rather than dropping the powder into the solvent.

    • Causality: Dropping powder into a liquid displaces air upward, which ejects fine, dry particulates back into the atmosphere.

  • Agitation: Gently swirl the sealed vessel until the salt is fully dissolved before removing it from the fume hood.

Spill Response and Disposal Plan

In the event of a solid spill inside the fume hood, immediate containment is required to prevent the spread of the irritant powder.

Solid Spill Protocol:

  • Isolate: Immediately lower the fume hood sash to 2 inches to maximize inward airflow and minimize room air currents.

  • The Wet-Wipe Method: Never dry-sweep a hydrochloride salt. Dry sweeping violently aerosolizes the powder. Instead, lightly spray a disposable laboratory wipe with a compatible solvent (e.g., 70% ethanol or distilled water).

  • Gather: Gently place the damp wipe over the spilled powder. Wipe inward from the outer edges of the spill toward the center to prevent spreading.

  • Decontaminate: Perform a secondary wipe of the area with a fresh damp cloth to remove any residual acidic residue.

Disposal Plan:

  • Solid Waste: All contaminated wipes, empty vials, and unused powder must be placed in a sealed, clearly labeled hazardous waste container designated for toxic/halogenated solid organics.

  • Aqueous Waste: Do not pour dissolved solutions down the sink. Collect all aqueous waste containing this compound in a dedicated, pH-compatible liquid waste carboy [2].

Workflow Visualization

Workflow Risk 1. Risk Assessment Identify H315/H319/H335 Hazards PPE 2. PPE & Engineering Nitrile, Goggles, Fume Hood (0.5 m/s) Risk->PPE Weighing 3. Anti-Static Transfer Minimize Aerosolization of HCl Salt PPE->Weighing Solvation 4. Liquid Addition Add Solvent to Powder (No Dry Sweeping) Weighing->Solvation Disposal 5. Decontamination Wet-Wipe Protocol & Halogenated Waste Solvation->Disposal

Safe handling workflow for 5-Methyl-1H-indol-2-amine HCl.

References

  • Title: 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

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